Ethyl (3E)-hexa-3,5-dienoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H12O2 |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
ethyl (3E)-hexa-3,5-dienoate |
InChI |
InChI=1S/C8H12O2/c1-3-5-6-7-8(9)10-4-2/h3,5-6H,1,4,7H2,2H3/b6-5+ |
InChI Key |
OJIDZYAEUPOBSI-AATRIKPKSA-N |
Isomeric SMILES |
CCOC(=O)C/C=C/C=C |
Canonical SMILES |
CCOC(=O)CC=CC=C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ethyl 3e Hexa 3,5 Dienoate and Its Analogs
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis has revolutionized the formation of carbon-carbon bonds, providing efficient and selective routes to complex molecules. Palladium and gold catalysts, in particular, have emerged as powerful tools for the synthesis of conjugated systems like ethyl (3E)-hexa-3,5-dienoate.
Palladium-Catalyzed Approaches in Dienyl Ester Synthesis
Palladium catalysts are renowned for their versatility in cross-coupling reactions, enabling the formation of C-C bonds with high stereospecificity and functional group tolerance.
Palladium-catalyzed cross-coupling reactions involving allenes and enallenes represent a modern and efficient strategy for constructing dienyl ester frameworks. These reactions often proceed with high selectivity, leveraging the unique reactivity of the allene (B1206475) moiety. For instance, a highly selective palladium-catalyzed oxidative cross-coupling of two different allenes has been developed, where an allyl substituent on one allene acts as a directing group. nih.govacs.org This directing effect facilitates the selective allenic C-H activation, leading to a vinylpalladium intermediate that subsequently reacts with a second, less substituted allene. nih.govacs.org This modular approach allows for the facile synthesis of a broad range of functionalized rsc.orgdendralenes. nih.govacs.org
The reaction mechanism typically involves the formation of a vinylpalladium intermediate from the "activated" allene, which then undergoes a Heck-type reaction with the "unactivated" allene to furnish the cross-coupled product. acs.org The process is often rendered catalytic by the reoxidation of Pd(0) to Pd(II) by an oxidant like benzoquinone (BQ). nih.govacs.org
The Negishi coupling, which involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is a powerful and reliable method for constructing C(sp²)–C(sp²) bonds. This protocol has been successfully applied to the stereoselective synthesis of conjugated dienoates. nih.govpnas.orgpnas.orgresearchgate.net
A key advantage of the Negishi coupling is its high stereoselectivity, allowing for the preparation of all four stereoisomers of ethyl undeca-2,4-dienoate with ≥98% isomeric purity. nih.govpnas.orgpnas.org This is achieved by coupling (E)- or (Z)-alkenylzinc reagents with (E)- or (Z)-ethyl β-bromoacrylates. nih.govpnas.orgpnas.org The organozinc reagents are typically generated in situ via hydrozirconation of terminal alkynes followed by transmetalation with a zinc salt, such as ZnBr₂. pnas.org The palladium catalyst, often Pd(PPh₃)₄ or a PEPPSI complex, effectively facilitates the cross-coupling to yield the desired dienoate with retention of the double bond geometry. pnas.orgmdpi.com
Table 1: Selected Examples of Negishi Coupling for Dienoate Synthesis
| Alkenylzinc Reagent | Bromoacrylate | Product | Yield (%) | Stereoselectivity (%) |
| (E)-1-Octenylzinc chloride | Ethyl (E)-3-bromoacrylate | Ethyl (2E,4E)-undeca-2,4-dienoate | >80 | ≥98 |
| (E)-1-Octenylzinc chloride | Ethyl (Z)-3-bromoacrylate | Ethyl (2Z,4E)-undeca-2,4-dienoate | >80 | ≥98 |
This method has proven to be more uniformly applicable and highly satisfactory compared to other methods like Suzuki coupling, which can sometimes lead to stereo scrambling. pnas.org
Palladium(II)-catalyzed oxidative cascade reactions of allenes provide an efficient and atom-economical route to polyunsaturated molecules. diva-portal.orgacs.org These reactions often involve the intermolecular coupling of two different allene-containing substrates, such as an enallene and an allenyne, followed by a carbocyclization to generate functionalized cross-conjugated polyenes. diva-portal.orgacs.org
The mechanism is proposed to initiate with the activation of the enallene by the Pd(II) catalyst, forming a dienyl-Pd(II) intermediate through allenic C-H bond cleavage. acs.org This intermediate then undergoes insertion into the alkyne of the allenyne, followed by an intramolecular insertion into the allene moiety to form a (π-allyl)-palladium intermediate, which ultimately leads to the final product. acs.org These cascade reactions can be performed under aerobic conditions, using molecular oxygen as the terminal oxidant, making them environmentally benign. acs.org The scope of these reactions is broad, allowing for the synthesis of a variety of complex polyenes that would be difficult to access through other means. acs.org
Gold-Catalyzed Cycloadditions and C-C Bond Formations
Gold catalysts have emerged as exceptionally effective for activating alkynes, allenes, and diazo compounds, enabling a range of unique cycloaddition and C-C bond-forming reactions.
Formal (3+2) Cycloaddition with Vinyldiazo Derivatives
Gold-catalyzed formal (3+2) cycloaddition reactions between vinyldiazo derivatives and allenes provide a direct route to functionalized cyclopentene (B43876) structures. rsc.orgrsc.org This transformation represents the first example of an intermolecular gold-catalyzed cycloaddition involving non-activated allenes. rsc.orgrsc.org
The reaction is believed to proceed through a stepwise mechanism. Initially, the gold catalyst activates the vinyldiazo compound, leading to the formation of a gold-vinyl carbene intermediate after the extrusion of dinitrogen. rsc.org This electrophilic species is then attacked by the central carbon of the allene, forming an allyl cation intermediate which subsequently cyclizes to afford the five-membered ring of the alkylidenecyclopentene product. rsc.org
Table 2: Gold-Catalyzed (3+2) Cycloaddition of Vinyldiazo Compounds and Allenes
| Vinyldiazo Compound | Allene | Product | Yield (%) |
| Ethyl 2-diazobut-3-enoate | 3-Methylbuta-1,2-diene | Ethyl 4-isopropylidene-3-methylcyclopent-1-enecarboxylate | Not specified |
| Ethyl 2-diazobut-3-enoate | Phenylallene | Ethyl 4-benzylidenecyclopent-1-enecarboxylate | 60 |
The nature of the ester substituent on the vinyldiazo compound has been shown to have little impact on the reaction outcome. rsc.orgscispace.com This methodology has been extended to various electronically unbiased disubstituted allene derivatives, demonstrating its versatility in constructing cyclopentene-containing molecules. rsc.org
Regio- and Stereoselective Synthesis via Alkenyl- and Alkynylsilane Reactivity
The strategic use of alkenyl- and alkynylsilanes has emerged as a powerful approach for the regio- and stereoselective synthesis of complex molecules, including dienoates and their analogs. Gold-catalyzed reactions involving vinyldiazo compounds and alkenylsilanes have been reported to produce skipped dienes with high levels of control. nih.govacs.org In these transformations, the silyl (B83357) group acts as a crucial element for directing the regioselectivity and stereoselectivity of the carbon-carbon bond formation. nih.govacs.org
For instance, the reaction of ethyl 2-diazobut-3-enoate with (Z)-trimethyl(styryl)silane, catalyzed by a gold complex, yields ethyl (2E,5Z)-6-phenylhexa-2,5-dienoate with complete regio- and stereoselectivity. acs.orgacs.org This highlights the ability to control the geometry of the newly formed double bonds. The presence of an aryl group on the vinylsilane appears to be important for the success of this reaction. nih.govacs.org
Furthermore, substitutions on the vinyldiazo component are tolerated. The reaction of ethyl 2-diazo-3-methylbut-3-enoate with (E)-trimethyl(styryl)silane produces the corresponding diene, albeit as a mixture of stereoisomers. nih.govacs.org This indicates that substitution near the diazo group can influence the stereochemical outcome. nih.govacs.org
The utility of this methodology extends to alkynylsilanes, which serve as reaction partners to yield skipped enynes through a C(sp)–C(sp3) coupling. nih.govacs.org The reaction of ethyl 2-diazo-3-butenoate with 1-phenyl-2-trimethylsilylacetylene, using a specific gold catalyst, provides ethyl (E)-6-phenylhex-2-en-5-ynoate in moderate yield and with complete regio- and stereoselectivity. acs.org A variety of aryl-substituted trimethylsilylacetylenes can be used, demonstrating the scope of this transformation. acs.org
Detailed research findings have provided insight into the reaction mechanism, with experimental and computational studies supporting a stepwise pathway. nih.govacs.org The high exergonicity of a key intramolecular 1,4-silyl group migration is believed to be the driving force for the transformation. acs.org
Table 1: Gold-Catalyzed Reactions of Vinyldiazo Compounds with Alkenyl- and Alkynylsilanes
| Vinyldiazo Compound | Silane Reactant | Catalyst System | Product | Yield (%) | Stereoselectivity | Reference |
| Ethyl 2-diazobut-3-enoate | (Z)-trimethyl(styryl)silane | JohnPhosAuCl / NaBArF₄ | Ethyl (2E,5Z)-6-phenylhexa-2,5-dienoate | 55 | Complete | acs.org |
| Ethyl 2-diazo-3-methylbut-3-enoate | (E)-trimethyl(styryl)silane | JohnPhosAuCl / NaBArF₄ | Ethyl (2E,5E)- and (2Z,5E)-isomers | 64 | 4:1 mixture | acs.org |
| Ethyl 2-diazobut-3-enoate | 1-Phenyl-2-trimethylsilylacetylene | [JohnPhosAu(MeCN)][SbF₆] | Ethyl (E)-6-phenylhex-2-en-5-ynoate | 52 | Complete | acs.org |
Nickel-Catalyzed Carbonylation and Coupling Reactions
Nickel-catalyzed reactions represent a versatile and economically attractive approach for the synthesis of carbonyl compounds and for the formation of carbon-carbon bonds. dicp.ac.cnwisc.edu These methods often exhibit high functional group tolerance and can be applied to a wide range of substrates. dicp.ac.cnresearchgate.net
Nickel-catalyzed carbonylative cross-coupling reactions have been developed for the synthesis of unsymmetrical ketones from unactivated secondary alkyl electrophiles and organozinc reagents under an atmosphere of carbon monoxide. dicp.ac.cn The use of specific pincer ligands is crucial to promote the desired three-component carbonylation over competing side reactions like Negishi coupling and dehalogenation. dicp.ac.cn This methodology is compatible with both alkyl iodides and tosylates. dicp.ac.cn
In the context of producing ester functionalities, nickel-catalyzed carbonylative cleavage of ethers has been demonstrated. nih.gov Using molybdenum hexacarbonyl as a solid carbon monoxide source, aryl iodides can react with both cyclic and acyclic ethers to generate functionalized alkyl iodides, where an ester group is formed through the incorporation of a carbonyl group. nih.gov A plausible mechanism involves the oxidative addition of the aryl iodide to Ni(0), followed by CO insertion to form an acyl nickel complex. nih.gov This complex then reacts with the ether, leading to C-O bond cleavage and formation of the final product. nih.gov
Furthermore, nickel catalysis is effective in cross-electrophile coupling reactions, which directly couple two different electrophiles. wisc.eduorgsyn.org These reactions are driven by a stoichiometric reductant, such as zinc or manganese powder. wisc.eduorgsyn.org The development of new catalyst systems, often involving bipyridine or phenanthroline-type ligands, has expanded the scope of these transformations. orgsyn.org Mechanistic studies suggest that these reactions can proceed through the formation of alkyl radicals that combine with an organonickel intermediate. orgsyn.org
Table 2: Examples of Nickel-Catalyzed Carbonylation and Coupling Reactions
| Reaction Type | Electrophiles | Reagents | Catalyst System | Product Type | Reference |
| Carbonylative Negishi Cross-Coupling | Secondary alkyl iodide, Alkylzinc reagent | CO gas | Ni catalyst with NNN-pincer ligand | Unsymmetrical dialkyl ketone | dicp.ac.cn |
| Carbonylative Cleavage of Ethers | Aryl iodide, Ether (e.g., THF) | Mo(CO)₆ | Ni(0) | Functionalized alkyl iodide with ester | nih.gov |
| Cross-Electrophile Coupling | Aryl halide, Alkyl halide | Zn or Mn reductant | Ni catalyst with bipyridine/phenanthroline ligand | Aryl-alkyl coupled product | orgsyn.org |
Ruthenium-Catalyzed Dimerization and Hydrovinylation Studies
Ruthenium catalysts have demonstrated significant utility in the dimerization and hydrovinylation of alkenes and dienes, offering pathways to construct larger, more complex molecules from simple starting materials. acs.org These reactions are often characterized by their unique selectivity and can be influenced by the nature of the ruthenium complex and the reaction conditions.
Ruthenium-catalyzed cross-dimerization of conjugated dienes with acrylates provides access to functionalized dienoates. For example, the complex [Ru(η⁴-1,5-cod)(η⁶-1,3,5-cot)] has been shown to catalyze the cross-dimerization of butadiene with methyl acrylate (B77674), predominantly yielding methyl (3E,5Z)-hepta-3,5-dienoate. acs.org The reaction is proposed to proceed through an (η³-allylic)ruthenium(II) intermediate. acs.org DFT calculations and deuterium (B1214612) labeling experiments have been used to propose a hydride-insertion mechanism for certain ruthenium-catalyzed cross-dimerizations. acs.org
Hydrovinylation, the formal addition of ethylene (B1197577) across a double bond, can also be achieved using ruthenium catalysts. acs.org While many hydrovinylation reactions proceed via a hydride-insertion mechanism, an oxidative coupling mechanism involving a metallacycle intermediate has also been proposed for some ruthenium-catalyzed transformations. acs.org The enantioselective hydrovinylation of alkenes has been explored, although achieving high enantioselectivity can be challenging. acs.org
The catalytic activity of ruthenium complexes can be tuned by the ligands. For instance, arene-ruthenium complexes containing phosphane or N-heterocyclic carbene (NHC) ligands have been investigated in various catalytic transformations. researchgate.net The lability of the arene ligand can play a key role in the catalytic cycle. researchgate.net
Table 3: Ruthenium-Catalyzed Dimerization and Hydrovinylation
| Reaction Type | Substrates | Catalyst | Product | Proposed Mechanism | Reference |
| Cross-Dimerization | Butadiene, Methyl acrylate | [Ru(η⁴-1,5-cod)(η⁶-1,3,5-cot)] | Methyl (3E,5Z)-hepta-3,5-dienoate | Hydride-insertion | acs.org |
| Hydrovinylation | Ynamide, Ethylene | [RuClCp*(η⁴-1,5-cod)] | Hydrovinylation product | Oxidative coupling | acs.org |
| Cross-Dimerization | 2,3-Dihydrofuran, Ethyl acrylate | [Ru(η⁴-1,5-cod)(η⁶-1,3,5-cot)] | 2-Alkylidenetetrahydrofuran | Hydride-insertion | acs.org |
Rhodium-Catalyzed Cycloisomerization Strategies
Rhodium-catalyzed cycloisomerization reactions have proven to be highly effective and atom-economical methods for constructing diverse cyclic and heterocyclic structures. d-nb.info These transformations are particularly useful for the synthesis of six-membered rings, which are common motifs in many natural products and bioactive molecules. d-nb.info
A notable application is the regioselective distal cycloisomerization of 1,6-allenenes, which, when catalyzed by a rhodium/diphosphine system, yields six-membered exocyclic 1,3-dienes. d-nb.info This is a significant departure from previously reported methods that typically favored the formation of five-membered rings. d-nb.info The reaction proceeds under mild conditions and with low catalyst loadings. d-nb.info Mechanistic insights, supported by deuterium labeling experiments and DFT calculations, have been proposed for this transformation. d-nb.info
The scope of this rhodium-catalyzed cycloisomerization is broad, tolerating various protecting groups on the nitrogen linker of the allenenes, including sulfonyl, Boc, and Cbz groups. d-nb.info All-carbon linkers are also compatible, although they may require slightly higher reaction temperatures. d-nb.info The resulting exocyclic 1,3-dienes are versatile intermediates that can readily participate in subsequent reactions, such as tandem Diels-Alder reactions, to rapidly build molecular complexity and access diverse bicyclic and tricyclic nitrogen heterocycles. d-nb.info
Rhodium catalysis has also been employed in other types of C-H activation and cyclization reactions, demonstrating the versatility of this transition metal in organic synthesis. acs.org For example, rhodium catalysts have been used for the enantioselective synthesis of spiro compounds through double dehydrogenative cyclization. acs.org
Table 4: Rhodium-Catalyzed Cycloisomerization of 1,6-Allenenes
| Substrate Linker | Protecting/Substituting Group | Catalyst System | Product Type | Key Features | Reference |
| Nitrogen | Sulfonyl, Boc, Cbz | Rhodium/Diphosphine | Six-membered exocyclic 1,3-diene | High efficiency, Exclusive chemo- and regioselectivity | d-nb.info |
| All-carbon | Ester (methyl, ethyl, benzyl) | Rhodium/Diphosphine | Six-membered exocyclic 1,3-diene | Mild conditions, Tolerates various functional groups | d-nb.info |
Copper-Catalyzed Cross-Coupling Methodologies
Copper-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govbeilstein-journals.org These methods are often advantageous due to the low cost and low toxicity of copper compared to other transition metals.
A selective copper-catalyzed C-S bond direct cross-coupling of thiols with 5-arylpenta-2,4-dienoic acid ethyl esters has been developed. rsc.org This reaction allows for the efficient synthesis of various 5-phenyl-3-phenylsulfanylpenta-2,4-dienoic acid ethyl ester derivatives under moderate conditions. rsc.org A plausible Cu(I)/Cu(III) catalytic cycle has been proposed for this transformation. rsc.org
Copper catalysis has also been successfully applied to the site-selective cross-coupling of N-H heterocycles, such as pyrazoles, with substrates containing (hetero)benzylic C-H bonds. nih.gov This method addresses the challenge of regioselectivity in the functionalization of ambident azoles, with the N-site selectivity being controlled by the choice of co-catalytic additives. nih.gov The reaction demonstrates broad scope for both the N-H heterocycle and the benzylic C-H coupling partner. nih.gov
In the synthesis of vinylic ethers, a copper(I)-catalyzed C-O cross-coupling of alcohols with vinylic halides has been shown to be stereospecific. nih.gov This allows for the selective production of both (E)- and (Z)-1,2-disubstituted vinylic ethers from functionalized primary and secondary alcohols. nih.gov The choice of ligand for the copper catalyst is critical for achieving high yields and stereoselectivity. nih.gov
Table 5: Examples of Copper-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partners | Catalyst System | Product Type | Key Features | Reference |
| C-S Cross-Coupling | Thiols, 5-Arylpenta-2,4-dienoic acid ethyl ester | Copper catalyst | 5-Phenyl-3-phenylsulfanylpenta-2,4-dienoic acid ethyl ester derivatives | Direct C-S bond formation, Moderate conditions | rsc.org |
| C-N Cross-Coupling | N-H heterocycles, Benzylic C-H substrates | Copper catalyst with additives | N-Benzylic heterocycles | Site-selective C-H functionalization, Controlled N-site selectivity | nih.gov |
| C-O Cross-Coupling | Alcohols, Vinylic halides | Cu(I) with specific ligand | (E)- or (Z)-1,2-Disubstituted vinylic ethers | Stereospecific, Good functional group tolerance | nih.gov |
Classical Organic Synthesis Approaches to Dienoate Esters
Condensation Reactions (e.g., Aldol (B89426) and Related)
Condensation reactions, particularly the aldol condensation, are fundamental and widely studied methods for forming carbon-carbon bonds in organic chemistry. Current time information in Bangalore, IN.iitk.ac.inck12.org These reactions typically involve the reaction of an enolate or enol with a carbonyl compound to produce a β-hydroxy carbonyl compound (an aldol addition product), which can then dehydrate to form an α,β-unsaturated carbonyl compound (an aldol condensation product). thieme-connect.demagritek.commasterorganicchemistry.com
The synthesis of conjugated 1,3-diene systems can be achieved through aldol condensation by reacting unsaturated aldehydes with enolates. thieme-connect.de The reaction proceeds via a 1,2-addition of the enolate to the aldehyde, followed by dehydration. thieme-connect.de These condensations can be performed in a single step under thermodynamic conditions, often using base catalysis such as sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent. thieme-connect.de Alternatively, a two-step process can be employed, where the aldol addition is carried out under kinetic control at low temperatures, followed by a separate elimination step. thieme-connect.de For example, the lithium enolate of acetone (B3395972) can condense with propenal, and subsequent dehydration with acetic anhydride (B1165640) yields (3E)-hexa-3,5-dien-2-one. thieme-connect.de
Crossed aldol condensations, which involve two different carbonyl compounds, are also a valuable tool. iitk.ac.inmasterorganicchemistry.com To avoid complex mixtures of products, these reactions are often performed with one carbonyl compound that cannot form an enolate (e.g., benzaldehyde) acting as the electrophile. iitk.ac.inmasterorganicchemistry.com
The Claisen condensation is a related reaction that occurs between two ester molecules or an ester and another carbonyl compound in the presence of a strong base to form a β-keto ester. wikipedia.orglibretexts.org While the classic Claisen condensation involves esters, variations and related condensation reactions provide access to a wide array of functionalized molecules.
Table 6: Aldol-Type Condensation for Dienoate Synthesis
| Enolate Source | Carbonyl Electrophile | Conditions | Product Type | Key Features | Reference |
| Acetone (as lithium enolate) | Propenal | 1. LDA; 2. Acetic anhydride | Conjugated dienone | Two-step kinetic process | thieme-connect.de |
| Ketone | Cinnamaldehyde | KOH, EtOH | α,β,γ,δ-Unsaturated ketone | One-pot thermodynamic process | thieme-connect.de |
| Ethyl pyruvate | Cinnamaldehyde | Cu(OTf)₂, reflux | Substituted dienoate | Lewis acid catalysis | thieme-connect.de |
Reductive Synthesis Pathways
Reductive pathways offer another avenue for the synthesis of this compound and its analogs. These methods often involve the selective reduction of other functional groups to yield the desired dienoate structure.
Selective Reduction of Dienals and Dienones to Dienoate Precursors
The selective reduction of dienals and dienones is a valuable strategy for producing dienoate precursors. For example, rhodium-catalyzed hydrogenation can selectively reduce electron-poor alkenes and dienes. researchgate.netresearchgate.net This method allows for the targeted reduction of specific double bonds within a molecule, which is crucial for controlling the stereochemistry of the final product.
Furthermore, dienones can undergo site-selective and enantioselective conjugate additions, which can then be followed by further transformations to yield the desired dienoate. nih.gov These reactions often employ catalysts to control the stereochemical outcome. The selective reduction of aromatic nitro compounds can also be used to generate precursors for more complex structures. nih.gov
Lithium Aluminum Hydride Mediated Transformations
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent widely used in organic synthesis. wikipedia.orgchemistryscore.com It is capable of reducing a variety of functional groups, including esters, carboxylic acids, and amides, to their corresponding alcohols or amines. wikipedia.orgmasterorganicchemistry.comlumenlearning.com
In the context of this compound synthesis, LiAlH₄ can be used to reduce the ester group to an alcohol. lu.se For example, ethyl-(3E)-hexa-3,5-dienoate can be reduced to (3E)-hexa-3,5-dien-1-ol using LiAlH₄ in diethyl ether. lu.se This transformation is a key step in the synthesis of more complex molecules derived from the dienoate scaffold.
It is important to note that LiAlH₄ is a very reactive reagent and reacts violently with water. wikipedia.orgchemistryscore.com Therefore, reactions involving this reagent must be carried out under anhydrous conditions, with a subsequent workup step to quench the reaction and protonate the resulting alkoxide. lumenlearning.comyoutube.com The reactivity of LiAlH₄ can be modulated by using derivatives such as lithium tri(t-butoxy)aluminum hydride, which allows for more selective reductions. chemistrysteps.com
Isomerization and Rearrangement Strategies
Isomerization and rearrangement reactions play a critical role in the synthesis of specific stereoisomers of this compound and related compounds. These strategies allow for the conversion of one isomer into another, often with a high degree of stereocontrol.
Kinetic vs. Thermodynamic Isomerization Control
The outcome of an isomerization reaction can often be directed towards either the kinetic or the thermodynamic product by carefully controlling the reaction conditions. wikipedia.org The kinetic product is the one that forms the fastest, while the thermodynamic product is the most stable one. libretexts.org
In the synthesis of dienoic acids and esters, the stereoselectivity can be influenced by whether the reaction is under kinetic or thermodynamic control. researchgate.net For example, the deconjugation of certain dienoic acids can yield different isomers depending on the reaction conditions. escholarship.org By adjusting factors such as temperature and reaction time, it is possible to favor the formation of the desired isomer. wikipedia.orgresearchgate.net Short reaction times and low temperatures generally favor the kinetic product, while longer reaction times and higher temperatures allow for equilibration to the more stable thermodynamic product. wikipedia.org
Enol-to-Keto Tautomerization in Related Systems
Enol-to-keto tautomerization is a fundamental process in organic chemistry where an enol, a compound with a hydroxyl group attached to a double bond, interconverts with its isomeric carbonyl form, the keto form. chemistrysteps.comlibretexts.org This equilibrium is typically catalyzed by either acid or base. chemistrysteps.commasterorganicchemistry.com
While not directly a synthesis of this compound itself, the principles of enol-to-keto tautomerization are relevant in the synthesis of related structures and precursors. For instance, the stability of the keto and enol tautomers can be influenced by factors such as substitution, conjugation, hydrogen bonding, and aromaticity. masterorganicchemistry.com In many cases, the keto form is significantly more stable and thus favored at equilibrium. libretexts.orgmasterorganicchemistry.com However, in certain systems, such as those with extensive conjugation or intramolecular hydrogen bonding, the enol form can be more stable. researchgate.net Understanding these principles is crucial for designing synthetic routes that may involve intermediates with keto-enol tautomerism.
Electrophilic Addition Reactions to the Conjugated Diene System
The conjugated diene system in this compound is susceptible to electrophilic attack. The addition of electrophiles, such as hydrogen halides, to conjugated dienes can proceed via 1,2-addition or 1,4-addition pathways, leading to different products. The reaction is initiated by the protonation of one of the double bonds, which generates a resonance-stabilized allylic carbocation.
In a system like hexa-1,3,5-triene, which is structurally similar to the diene portion of this compound, the addition of one equivalent of HBr proceeds via an electrophilic addition mechanism. chegg.com The attack of the nucleophile (Br⁻) on the allylic carbocation intermediate can occur at two different positions, yielding a mixture of products. The distribution of these products is often dependent on reaction conditions such as temperature and solvent. For conjugated dienoates, the presence of the electron-withdrawing ester group influences the regioselectivity of the electrophilic attack. The double bonds in these systems are susceptible to electrophilic attack, which can lead to a variety of derivatized products. smolecule.com
The general mechanism for the electrophilic addition of HBr to a conjugated diene is outlined below:
Protonation: The electrophile (H⁺) adds to one of the double bonds to form the most stable carbocation, which is a resonance-stabilized allylic cation.
Nucleophilic Attack: The nucleophile (Br⁻) attacks the carbocation at either of the carbon atoms bearing a positive charge, resulting in the 1,2-adduct and the 1,4-adduct.
While specific studies on this compound are not detailed in the provided results, the reactivity of similar conjugated systems suggests that it would undergo such additions to yield a mixture of halogenated unsaturated esters. chegg.comescholarship.org
Catalytic Hydrogenation and Reduction Pathways
Catalytic hydrogenation of this compound involves the addition of hydrogen across the double bonds, which can lead to a variety of saturated and partially saturated products. The control of this reaction to selectively hydrogenate one of the two double bonds is a significant area of research.
The selective hydrogenation of conjugated dienes is a challenging but important transformation. In compounds similar to this compound, such as esters of sorbic acid (hexa-2,4-dienoic acid), achieving high selectivity for a specific mono-unsaturated product is a key objective. researchgate.net For instance, the hydrogenation of ethyl sorbate, a conjugated dienoate, can be challenging in terms of achieving complete chemoselectivity for the reduction of the ester over the diene system. researchgate.net However, with certain catalysts, reasonable selectivity towards the monounsaturated alcohol, (E)-hex-4-en-1-ol, has been achieved. researchgate.net
Studies on the hydrogenation of sorbic acid esters using chromium carbonyl complexes have demonstrated high selectivity (91-98%) for the formation of methyl cis-hex-3-enoate. researchgate.net Ruthenium complexes, such as [Cp*Ru(diene)]⁺X⁻, have also been shown to be highly active and selective for the hydrogenation of dienic compounds like sorbic acid and sorbic alcohol to yield cis-hex-3-enoic products. researchgate.net The choice of catalyst and reaction conditions plays a crucial role in directing the selectivity of the hydrogenation. For example, palladium catalysts modified with other metals like tin can alter the selectivity in the hydrogenation of hexadienes. researchgate.net
The following table summarizes the selectivity observed in the hydrogenation of related conjugated dienoates and dienes under various catalytic systems.
| Catalyst System | Substrate | Major Product | Selectivity | Reference |
| [Cr(CO)₃], [Cr(CO)₆], or [Cr(arene)(CO)₃] | Methyl Sorbate | Methyl cis-hex-3-enoate | 91-98% | researchgate.net |
| [Cp*Ru(butyl sorbate)]Tf | Butyl Sorbate | Butyl cis-hex-3-enoate | High | researchgate.net |
| Ru complexes with (P,N,N) ligands | Ethyl Sorbate | (E)-hex-4-en-1-ol | Reasonable | researchgate.net |
| Palladium on activated carbon | Dimethyl hex-3-endioate | Dimethyl adipate | 97% | google.com |
The mechanism of catalytic hydrogenation of unsaturated esters can be complex. For homogeneous ester hydrogenation, DFT calculations have suggested a concerted, asynchronous bifunctional mechanism. researchgate.net In this type of mechanism, a proton transfer step from the N-H group of a ruthenium hydride-amine complex to the carbonyl group represents the largest energy barrier in the catalytic cycle. researchgate.net
For the hydrogenation of the C=C double bonds, the mechanism often involves the coordination of the diene to the metal center, followed by the sequential transfer of hydrogen atoms from the catalyst surface or a metal hydride complex. The nature of the supported catalyst precursor species has been shown to influence the final particle size and composition of the catalyst, which in turn affects its activity and selectivity. researchgate.net For example, in palladium-tin catalysts, the formation of specific intermetallic phases like Pd₂Sn or Pd₃Sn is dependent on the preparation method and influences the catalytic performance in selective hydrogenation. researchgate.net
Cyclization Reactions and Annulation Strategies
The structure of this compound provides a backbone that can be utilized in various cyclization reactions to form cyclic structures.
While direct evidence for the acid-catalyzed cyclization of this compound to simple cyclic ketones is limited in the provided search results, related compounds undergo efficient acid-catalyzed cyclization. For instance, 6-substituted 3-ethoxyhexa-2,4-dienoates, which bear a masked "γ-functionalized α,β-unsaturated ketone" moiety, undergo efficient cyclodehydration in the presence of acid to form 5-substituted 2-furylacetates. clockss.org The proposed mechanism involves an initial acid-catalyzed hydrolysis of an enol ether, followed by the cyclodehydration of the resulting γ-hydroxy-α,β-unsaturated ketone intermediate. clockss.org This suggests that if this compound were appropriately functionalized (e.g., with a hydroxyl group at the 6-position), it could serve as a precursor for the synthesis of cyclic ethers or other heterocyclic compounds under acidic conditions.
| Starting Material | Reagents | Product | Yield | Reference |
| Ethyl 3-ethoxy-6-hydroxyhexa-2,4-dienoates | 47% HBr, THF | 2-Furylacetates | 90-100% | clockss.org |
The cycloisomerization of dienynes is a powerful method for constructing cyclic systems. molaid.com Theoretical and experimental studies on the thermal cycloisomerization of hexa-1,3-dien-5-yne, a parent system related to potential derivatives of this compound, have shown that it cyclizes to form benzene (B151609) via a highly reactive intermediate, allenic cyclohexa-1,2,4-triene (isobenzene). nih.gov The reaction proceeds through a biradical transition state. nih.gov This type of reaction, often referred to as the Bergman or Myers-Saito cyclization for enediynes, highlights the potential for appropriately substituted hexa-3,5-dienoate derivatives to undergo similar transformations. For carbocyclic 1,3-dien-5-ynes, the reaction pathway is similar, and the energetics of the cyclization are highly dependent on the ring size of the cyclic system. nih.gov
Polymerization Studies
The conjugated diene system within this compound presents an active site for polymerization reactions. Investigations into these processes are crucial for developing novel polymeric materials with tailored properties.
Radical Polymerization Mechanisms
Radical polymerization is a common method for converting vinyl monomers into polymers. While specific studies on the radical polymerization of this compound are not extensively detailed in the available literature, the principles can be extrapolated from similar monomers like ethyl methacrylate. ripublication.com A typical radical polymerization process involves an initiator, such as potassium peroxydisulphate, often in a biphasic system facilitated by a phase transfer catalyst. ripublication.com
The reaction proceeds through three main stages:
Initiation: The initiator generates free radicals, which then react with a monomer molecule to form an initiated monomer radical.
Propagation: The newly formed radical adds to another monomer molecule, propagating the polymer chain. This step repeats, rapidly increasing the molecular weight.
Termination: The growth of a polymer chain is stopped by reactions such as combination or disproportionation between two radical chain ends.
For this compound, the conjugated diene system offers multiple sites for radical attack and subsequent polymerization, potentially leading to complex polymer structures with varying degrees of cross-linking. The rate of polymerization and the molecular weight of the resulting polymer would be influenced by factors such as monomer concentration, initiator concentration, and temperature. ripublication.com
Ring Opening Metathesis Polymerization (ROMP) Applications for Related Dienyl Monomers
Ring-Opening Metathesis Polymerization (ROMP) is a powerful chain-growth polymerization technique driven by the release of ring strain in cyclic olefin monomers. wikipedia.org While this compound is an acyclic diene, the study of ROMP with related dienyl monomers provides insight into the potential of diene functionalities in polymer chemistry. ROMP has shown great versatility, and its mechanism is well-understood, particularly with the development of well-defined organometallic catalysts, such as Grubbs' catalysts. wikipedia.orggatech.educaltech.edu
The process is initiated by a metal-alkylidene complex, which reacts with a cyclic olefin in a [2+2] cycloaddition to form a metallacyclobutane intermediate. wikipedia.org This intermediate then undergoes a retro-[2+2] cycloaddition to open the ring and regenerate a new metal-alkylidene, which continues to propagate the polymer chain. This method allows for the synthesis of polymers with controlled molecular weights and low polydispersity indices (PDI). caltech.edu
Recent advancements have demonstrated that even monomers with negligible ring strain, which were previously considered "nonpolymerizable," can undergo efficient polymerization through clever monomer design, such as incorporating an enyne motif that facilitates an intramolecular metathesis cascade. chinesechemsoc.org This highlights the adaptability of metathesis-based polymerization for a broad range of unsaturated monomers.
Table 1: Examples of Monomers and Catalysts in Ring-Opening Metathesis Polymerization (ROMP)
| Monomer Type | Catalyst | Key Findings | Reference(s) |
|---|---|---|---|
| Tricyclononenes (TCN) and Tricyclononadienes (TCND) | Grubbs 3rd-generation (G3) | Controlled polymerization behavior due to high ring strain; linear increase in molecular weight with conversion. | nih.gov |
| Strained Cycloalkenes | General Ruthenium and Molybdenum Catalysts | Highly efficient polymerization driven by release of ring strain; allows for synthesis of well-defined polymers. | caltech.edu |
| Acetal-Containing Cyclic Monomers | Grubbs 3rd-generation (G3) | Aims to overcome issues of long reaction times, low conversion, and high dispersity in polyacetal synthesis via ROMP. | gatech.edu |
| Cyclohexenyl Monomer with Terminal Alkyne | Grubbs 3rd-generation (G3) | Efficient polymerization of a typically "nonpolymerizable" monomer via an enyne metathesis cascade. | chinesechemsoc.org |
Thermoresponsive Properties of Dienoate-Derived Polymers
Thermoresponsive polymers are materials that exhibit a sharp change in their physical properties, typically solubility, in response to temperature changes. This behavior is often characterized by a Lower Critical Solution Temperature (LCST), the temperature above which the polymer becomes insoluble in a given solvent.
While specific data on the thermoresponsive properties of polymers derived directly from this compound is limited, studies on analogous polymers like poly(ethyl glycidyl (B131873) ether) (PEGE) offer valuable insights. mdpi.com The thermoresponsive behavior of a polymer is highly dependent on its structure. Key factors include:
Degree of Polymerization: The transition temperature (Tcp) often decreases as the degree of polymerization increases. mdpi.com
Copolymer Composition: Creating block or statistical copolymers allows for fine-tuning of the LCST by adjusting the ratio of hydrophobic and hydrophilic monomer units. mdpi.com
For a hypothetical polymer of this compound, one could engineer thermoresponsive properties by copolymerizing it with hydrophilic monomers. The ester functionality and the hydrocarbon backbone would contribute hydrophobic character, which, when balanced with hydrophilic co-monomers, could result in a polymer system exhibiting an LCST.
Functional Group Transformations and Derivatization Strategies
The dienoate scaffold of this compound is amenable to a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives.
Oxidation Reactions of Dienyl Alcohols
The oxidation of alcohols is a fundamental transformation in organic synthesis. bham.ac.uk Dienyl alcohols, which are precursors to or derivatives of dienoates, can be selectively oxidized to yield aldehydes or ketones. The choice of oxidizing agent is critical to control the outcome and avoid unwanted side reactions, such as the over-oxidation of primary alcohols to carboxylic acids. bham.ac.ukucr.edu
For example, the corresponding alcohol, (3E)-hexa-3,5-dien-1-ol sigmaaldrich.com, could be oxidized to the corresponding aldehyde. Manganese dioxide (MnO₂) is a particularly mild and chemoselective reagent often used for the oxidation of allylic and benzylic alcohols, making it suitable for dienyl systems. acs.org Other common reagents include chromium(VI)-based systems like the Jones reagent (CrO₃/H₂SO₄ in acetone), which typically oxidizes primary alcohols to carboxylic acids and secondary alcohols to ketones. ucr.edu
Table 2: Selected Reagents for Alcohol Oxidation
| Reagent/Method | Substrate | Product | Key Features | Reference(s) |
|---|---|---|---|---|
| Manganese Dioxide (MnO₂) | Primary/Secondary Allylic Alcohols | Aldehydes/Ketones | Mild, neutral/acidic conditions; highly chemoselective for allylic/benzylic alcohols. | acs.org |
| Jones Reagent (CrO₃/H₂SO₄) | Primary Alcohols | Carboxylic Acids | Strong oxidizing agent; acidic conditions. | ucr.edu |
| Jones Reagent (CrO₃/H₂SO₄) | Secondary Alcohols | Ketones | Effective for a wide range of secondary alcohols. | ucr.edu |
| Pyridinium Dichromate (PDC) | Primary Alcohols | Aldehydes | Can stop at the aldehyde stage; less acidic than Jones reagent. | bham.ac.uk |
| Ruthenium Catalyzed Transfer Hydrogenation | Alcohols/Dienes | β,γ-Unsaturated Ketones | C-C bond-forming reaction that achieves formal diene hydroacylation from the alcohol oxidation level. | nih.gov |
Substitution Chemistry on Related Scaffolds
Substitution reactions involve the replacement of one atom or functional group with another, representing a cornerstone of synthetic chemistry for creating molecular diversity. ebsco.com On scaffolds related to this compound, these reactions can be used to introduce new functionalities and build molecular complexity. The term "scaffold" is often used to describe a core structure that can be systematically modified. chemcomp.com
The reactivity of the diene system allows for various transformations. For instance, cycloaddition reactions can be employed to build new ring systems. Gold-catalyzed formal [3+2] cycloadditions of vinyldiazo derivatives with allenes have been shown to produce complex triene derivatives. rsc.org In other examples, phosphine-catalyzed [3+3] annulations of related δ-acetoxy allenoates with nucleophiles provide access to heterocyclic scaffolds like 2H-pyrans. acs.org
Furthermore, derivatization is not limited to the diene portion. The ester group could be hydrolyzed to the corresponding carboxylic acid and then subjected to a wide range of coupling reactions. The principles of scaffold replacement, often used in medicinal chemistry, could be applied to replace portions of the molecule to modulate its properties. chemcomp.com This involves identifying non-critical structural elements and replacing them with other fragments to generate novel analogues. chemcomp.comacs.org
Historical Context of 3e Hexa 3,5 Dienoate Chemistry Research
The study of conjugated dienes has a rich history, with the Diels-Alder reaction, first described in 1928, being a landmark discovery. wikipedia.org This reaction laid the foundation for much of the subsequent research into the reactivity of dienes.
Early research focused on understanding the fundamental reactivity of simple dienes. Over time, the focus shifted towards more complex systems, including functionalized dienes like hexa-3,5-dienoate esters. The development of transition metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of these compounds, providing chemists with powerful tools to construct them with high precision. mdpi.com
More recently, research has expanded to include the application of these compounds in asymmetric synthesis and the development of novel materials. The ability to create complex molecular architectures from relatively simple starting materials continues to drive innovation in this field.
Catalysis in the Synthesis and Reactions of Ethyl 3e Hexa 3,5 Dienoate
Homogeneous Catalysis
Homogeneous catalysis plays a crucial role in the synthesis and transformation of ethyl (3E)-hexa-3,5-dienoate, offering a range of methodologies to construct and functionalize this diene system with high levels of control. Various transition metals, including palladium, gold, ruthenium, and nickel, have been employed, each exhibiting unique catalytic properties that are influenced by ligand and reaction conditions.
Palladium-Based Catalyst Systems: Ligand Effects and Reaction Optimization
Palladium catalysis is a versatile tool for the synthesis of conjugated dienes like this compound. The choice of ligand and the optimization of reaction parameters are critical for achieving high yields and selectivities.
The synthesis of functionalized furans, which can be related to the chemistry of dienoates, highlights the importance of catalyst and ligand choice. In a study on the one-pot synthesis of functionalized furans, various palladium catalysts were evaluated, with PdCl₂(CH₃CN)₂ emerging as the most effective. organic-chemistry.org Optimal conditions were identified as using dioxane as the solvent at 80 °C with K₂CO₃ as the base and CuCl₂ as the oxidant, achieving a 94% yield for the model reaction. organic-chemistry.org This systematic evaluation of catalysts, solvents, bases, and oxidants underscores the necessity of fine-tuning reaction conditions to maximize product yields. organic-chemistry.org
In the context of creating cross-conjugated polyenes, palladium-catalyzed oxidative C-C bond-forming cascade reactions of allenes have been explored. diva-portal.org The screening of various palladium catalysts, including Pd(OAc)₂, Pd(TFA)₂, Pd(PPh₃)₂Cl₂, and Pd(PhCN)₂Cl₂, demonstrated that Pd(OAc)₂ was superior for the desired transformation. diva-portal.org Further optimization revealed that using 2.0 equivalents of the allene-ene and benzoquinone (BQ) with 5 mol % of Pd(OAc)₂ in acetonitrile (B52724) at 80 °C for 24 hours resulted in a 94% yield of the product. diva-portal.org The addition of a weak base, Na₂CO₃, was also found to be beneficial. diva-portal.org
The Suzuki-Miyaura cross-coupling reaction is another key palladium-catalyzed transformation for forming C-C bonds. The effectiveness of this reaction is highly dependent on the palladium catalyst used. For instance, in the coupling of alkenyl bromides with potassium alkyltrifluoroborates, PdCl₂(dppf)·CH₂Cl₂ was found to be more effective than Pd(PPh₃)₄ or Pd(OAc)₂/2PCy₃, leading to faster reaction times and higher isolated yields. nih.gov
The influence of ligands is a central theme in palladium catalysis. The development of ligand-enabled palladium-catalyzed divergent synthesis allows for the construction of structurally distinct molecules from the same starting materials by adjusting reaction parameters, particularly the ligand. rsc.org This highlights the power of ligands to control chemo-, regio-, and stereoselectivity in various reaction types, including carbonylative reactions, coupling reactions, and cycloadditions. rsc.org
Table 1: Optimization of Palladium-Catalyzed Synthesis of a Dendralene Derivative diva-portal.org
| Entry | Catalyst (mol %) | Solvent | Additive (equiv) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | DCE | BQ (1.1) | 24 | 64 |
| 2 | Pd(OAc)₂ (5) | CH₃CN | BQ (1.1) | 24 | 75 |
| 3 | Pd(TFA)₂ (5) | CH₃CN | BQ (1.1) | 24 | No reaction |
| 4 | Pd(PPh₃)₂Cl₂ (5) | CH₃CN | BQ (1.1) | 24 | No reaction |
| 5 | Pd(acac)₂ (5) | CH₃CN | BQ (1.1) | 24 | 60 |
| 6 | Pd(OAc)₂ (1) | CH₃CN | BQ (2.0) | 24 | 83 |
| 7 | Pd(OAc)₂ (5) | CH₃CN | BQ (2.0), Na₂CO₃ (0.2) | 24 | 94 |
Gold-Based Catalyst Systems: Counterion Effects and Mechanistic Elucidation
Gold catalysis has emerged as a powerful tool for a variety of organic transformations, often proceeding through the π-activation of alkynes, allenes, and alkenes. escholarship.org Unlike other transition metals that are prone to redox processes, gold complexes exhibit high chemoselectivity due to their higher oxidation potentials. escholarship.org
The counterion associated with the cationic gold catalyst can significantly influence the reaction pathway and product distribution. In the gold-catalyzed synthesis of pyrroles from alkynyl aziridines, the use of PPh₃AuOTs as a catalyst leads exclusively to 2,5-substituted pyrroles, while PPh₃AuOTf favors the formation of 2,4-substituted pyrroles. organic-chemistry.org This demonstrates that more basic counterions like tosylate can facilitate proton transfer, directing the reaction towards one isomer, whereas weaker counterions allow for alternative pathways, such as a 1,2-aryl shift, to become competitive. organic-chemistry.org
Mechanistic studies are crucial for understanding and optimizing gold-catalyzed reactions. The hydrolysis of di(alkoxy)carbenium ion intermediates, formed from the reaction of cationic gold(I) complexes with ethyl 2,5-dimethylhexa-2,3-dienoate, has been used as a sensor for the electronic properties of gold(I) complexes. acs.org The rate of this hydrolysis is dependent on the ligand attached to the gold center, with computational studies revealing a correlation between the experimental reaction rates and the LUMO energies of the di(alkoxy)carbenium species. acs.org This provides a method for the electronic characterization of gold catalysts. acs.org
In the context of synthesizing sulfenylated pyrroles and indoles, Au(I) catalysis of isoxazole-based nitrenoids with alkynyl thioethers proceeds via a regioselective (3 + 2) annulation. chim.it The reaction is believed to involve the generation of a gold-containing nitrenoid, which then reacts with the alkyne. chim.it The practicality of this methodology has been demonstrated by its successful scale-up to the gram scale under non-inert conditions. chim.it
Table 2: Influence of Counterion and Solvent on Gold-Catalyzed Pyrrole Synthesis organic-chemistry.org
| Catalyst | Solvent | Product Ratio (2,5-isomer : 2,4-isomer) |
| PPh₃AuOTs | Toluene | >95 : 5 |
| PPh₃AuOTf | Toluene | 30 : 70 |
| PPh₃AuNTf₂ | Toluene | 15 : 85 |
| PPh₃AuOTs | Dioxane | >95 : 5 |
| PPh₃AuOTf | Dioxane | 50 : 50 |
Ruthenium and Nickel Catalysts: Scope and Limitations
Ruthenium and nickel catalysts offer alternative and sometimes complementary reactivity to palladium and gold in the synthesis and reactions of dienoates.
Ruthenium complexes have been shown to catalyze the cross-dimerization of conjugated dienes with acrylates. For instance, [Ru(η⁴-1,5-cod)(η⁶-1,3,5-cot)] was found to catalyze the reaction between methyl acrylate (B77674) and butadiene to predominantly yield methyl (3E,5Z)-hepta-3,5-dienoate. researchgate.net The proposed mechanism involves a (η³-allylic)ruthenium(II) intermediate. researchgate.net Ruthenium catalysts are also effective in various cycloaddition reactions to form five-, six-, and seven-membered rings, showcasing their diverse reactivity. nih.gov However, the scope of ruthenium-catalyzed reactions can be limited by factors such as the stability of intermediates and the potential for side reactions. For example, in the hydrogenation of 9-ethylcarbazole, ruthenium was the most active metal but showed poor selectivity due to the formation of a stable intermediate. uwindsor.ca
Nickel catalysis has gained significant attention due to the metal's unique properties, including facile oxidative addition and access to multiple oxidation states. nih.gov This allows for a broad range of transformations, including those that are challenging for other metals. nih.gov Nickel-catalyzed migratory Suzuki-Miyaura cross-coupling reactions have been developed for the synthesis of diarylalkanes and allylbenzenes from unactivated alkyl electrophiles. nih.gov The reaction conditions, including the choice of ligand and reductant, are crucial for achieving high selectivity. nih.gov While nickel catalysts offer advantages in terms of cost and reactivity, they can also have limitations. For instance, the β-hydride elimination step in the Heck reaction can be challenging, although recent developments have overcome some of these difficulties. researchgate.net
Table 3: Comparison of Ruthenium and Nickel Catalyst Performance in Specific Reactions
| Catalyst System | Reaction Type | Substrates | Product(s) | Key Findings/Limitations |
| [Ru(η⁴-1,5-cod)(η⁶-1,3,5-cot)] | Cross-dimerization | Methyl acrylate, Butadiene | Methyl (3E,5Z)-hepta-3,5-dienoate | Proposed (η³-allylic)ruthenium(II) intermediate. researchgate.net |
| Supported Ru | Hydrogenation | 9-Ethylcarbazole | Perhydro-9-ethylcarbazole | High activity but poor selectivity due to stable intermediates. uwindsor.ca |
| NiI₂ / Ligand / Et₃SiH | Migratory Cross-Coupling | 3-Phenylpropyl tosylate, Aryl boronic acid | Diarylalkanes | High benzylic selectivity; unactivated alkyl chlorides are suitable substrates. nih.gov |
| Ni(cod)₂ / Ligand | Heck Reaction | Aryl halides, Alkenes | Arylated alkenes | Can be challenging but recent protocols show improved performance. researchgate.net |
Rhodium Catalysts: Application in Complex Skeletal Rearrangements
Rhodium catalysts are particularly well-suited for mediating complex skeletal rearrangements, including those involving dienes and enynes. These transformations often proceed through unique mechanistic pathways, allowing for the construction of intricate molecular architectures.
Rhodium(II) complexes can catalyze the skeletal reorganization of 1,6- and 1,7-enynes to produce 1-vinylcycloalkenes. acs.org The product distribution is highly dependent on the substitution pattern of the enyne substrate. acs.org The mechanism is proposed to involve the formation of a cyclopropyl (B3062369) rhodium carbenoid intermediate. acs.org
In the context of cycloadditions, rhodium catalysts can control the regiochemistry of reactions between vinyldiazoacetates and dienes. nih.gov For example, the use of the dirhodium tetracarboxylate catalyst [Rh₂(S-BTPCP)₄] facilitates a [4+3] cycloaddition to yield 1,4-cycloheptadienes, which are regioisomers of the products typically formed through a tandem cyclopropanation/Cope rearrangement pathway. nih.gov This highlights the ability of the catalyst to steer the reaction towards a specific outcome.
Rhodium-catalyzed isomerizations of methylenecyclopropanes can lead to the formation of 1,3-dienes. thieme-connect.com This transformation proceeds via hydrometallation followed by cleavage of the less sterically hindered carbon-carbon bond of the cyclopropane (B1198618) ring. thieme-connect.com The regioselectivity of such rearrangements is a key aspect of their synthetic utility.
Biocatalysis and Enzyme-Mediated Transformations
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes and whole-cell systems can operate under mild conditions, often exhibiting exquisite enantioselectivity.
Deracemization Studies of Chiral Dienyl Esters
The deracemization of racemic mixtures to produce a single enantiomer is a highly desirable process in asymmetric synthesis. Whole cells of the yeast Candida parapsilosis have proven to be particularly effective biocatalysts for the deracemization of various α-hydroxy esters, including those with a diene moiety.
Studies on the deracemization of racemic (3E,5E)-alkyl-2-hydroxy-6-arylhexa-3,5-dienoates using Candida parapsilosis ATCC 7330 have shown that this biocatalyst can produce the corresponding (S)-enantiomers with high enantiomeric excess (ee) and in good yields. researchgate.netacs.org The efficiency of the deracemization is influenced by the substitution pattern on the aromatic ring of the substrate. Aryl-unsubstituted dienoates generally give higher yields (73-80%) and enantiomeric excesses (93-99%) compared to those with ortho or para substituents (51-74% yield, 42-99% ee). researchgate.net
The mechanism of deracemization by C. parapsilosis involves a stereoinversion process. nih.gov This proceeds through an initial oxidation of one enantiomer to a prochiral ketone intermediate, followed by a stereoselective reduction of this intermediate to the other enantiomer. nih.govnih.gov This has been elucidated through the identification and characterization of multiple stereospecific carbonyl reductases and alcohol dehydrogenases within the organism. nih.govnih.gov For example, in the deracemization of racemic 1-phenyl-1,2-ethanediol, the (R)-enantiomer is first oxidized to 2-hydroxyacetophenone, which is then reduced to the (S)-enantiomer. nih.gov
This biocatalytic approach has been successfully applied to a range of α-hydroxy esters, demonstrating the versatility of C. parapsilosis as a biocatalyst for producing enantiomerically pure compounds. researchgate.net
Table 4: Deracemization of (3E,5E)-Alkyl-2-hydroxy-6-arylhexa-3,5-dienoates using Candida parapsilosis ATCC 7330 researchgate.net
| Substrate Aryl Group | Yield (%) | Enantiomeric Excess (ee, %) |
| Unsubstituted Phenyl | 73-80 | 93-99 |
| Ortho/Para Substituted Phenyl | 51-74 | 42-99 |
Enantioselective Reductions and Oxidations
Enzymes from Candida parapsilosis ATCC 7330, particularly carbonyl reductases, are instrumental in the enantioselective reduction of prochiral ketones and α-ketoesters. rsc.orgrsc.org An (S)-specific carbonyl reductase (SRED) purified from this yeast asymmetrically reduces ketones to their corresponding (S)-alcohols with excellent enantiospecificity (ee > 99%). rsc.org In contrast, while it demonstrates higher catalytic activity towards α-ketoesters, the enantiospecificity is more moderate (ee ~70%). rsc.org The selection of cofactor can also be critical; for instance, screening of various microorganisms has shown that the ability to catalyze reductions with high enantiomeric excess can be dependent on the specific cofactor supplied. bohrium.com This highlights the potential to produce both enantiomers of a desired alcohol by selecting the appropriate biocatalyst and optimizing reaction conditions. bohrium.com
Enzyme Specificity and Substrate Scope in Dienoate Chemistry
The substrate scope of enzymes active in dienoate chemistry is a critical factor for their application. The (S)-specific carbonyl reductase (SRED) from C. parapsilosis ATCC 7330 exhibits distinct substrate selectivity. rsc.org It shows a strong preference for NADPH as a cofactor for the reduction of ketones, but can utilize either NADPH or NADH for the reduction of α-ketoesters. rsc.org The enzyme has minimal activity towards aldehydes. rsc.org This specificity allows for targeted transformations. For example, the combination of SRED and another (R)-specific carbonyl reductase (CpCR) from the same organism provides a powerful system for accessing products with opposite absolute configurations from the same substrates. rsc.org
Substrate-Assisted Catalytic Mechanisms of Hydrolases
In some enzymatic reactions, the substrate itself plays a direct role in the catalytic mechanism, a phenomenon known as substrate-assisted catalysis. nih.govnih.gov This mechanism is distinct from the typical role of catalytic residues like the Ser-His-Asp triad (B1167595) found in many hydrolases. nih.gov For a class of C-C bond hydrolases that act on meta-cleavage products (MCPs) of aromatic compounds, such as (3E, 5E)-2-oxo-6-oxido-6-phenylhexa-3,5-dienoate, a substrate-assisted mechanism has been proposed. nih.gov In this model, the enzyme catalyzes an enol-to-keto tautomerization of the substrate. nih.gov The resulting electron-rich, dianionic intermediate then acts as a general base to activate the serine nucleophile for the subsequent C-C bond cleavage. nih.gov This mechanism distinguishes these MCP hydrolases from other serine hydrolases where the His-Asp pair typically activates the nucleophile. nih.gov
Heterogeneous Catalysis in Dienoate Chemistry Research
While biocatalysis offers high selectivity, heterogeneous catalysis provides robust and often more scalable alternatives for fundamental chemical transformations such as hydrogenation.
Metal-on-Support Catalysts for Hydrogenation
Metal-on-support catalysts are widely used in the hydrogenation of unsaturated compounds. In the context of dienoate chemistry, research has explored the use of such catalysts for the reduction of conjugated systems. For example, iron complexes supported on materials have been investigated as catalysts for the hydrogenation of related compounds like methyl hexa-2,4-dienoate. ethz.ch These systems aim to provide efficient and selective reduction of the carbon-carbon double bonds within the diene structure. The choice of metal, support, and reaction conditions is crucial for controlling the extent of hydrogenation and the selectivity towards partially or fully saturated products.
Stereochemical Control and Stereoselective Synthesis Research of Ethyl 3e Hexa 3,5 Dienoate Derivatives
Regio- and Stereoselectivity in Carbon-Carbon Bond Formations
The formation of new carbon-carbon bonds is a fundamental process in organic synthesis. When applied to ethyl (3E)-hexa-3,5-dienoate and its precursors, controlling both the position (regioselectivity) and the spatial orientation (stereoselectivity) of these new bonds is paramount.
Gold-catalyzed reactions of vinyldiazo compounds with alkenylsilanes have been shown to produce skipped dienes with a high degree of regio- and stereoselectivity. nih.gov In these reactions, the silyl (B83357) group acts as a controlling element, directing the formation of specific isomers. nih.gov For instance, the reaction of ethyl 2-diazobut-3-enoate with (E)-trimethyl(styryl)silane can lead to the formation of ethyl (2E,5E)-6-phenylhexa-2,5-dienoate. nih.govacs.org Conversely, using (Z)-trimethyl(styryl)silane can yield the (2E,5Z) isomer with complete stereoselectivity. nih.govacs.org
Substitution on the vinyldiazo component can also influence the stereochemical outcome. For example, substitution at the C3 position of the vinyl moiety in ethyl 2-diazo-3-methylbut-3-enoate resulted in a mixture of (2E,5E) and (2Z,5E) isomers. nih.govacs.org
Palladium-catalyzed cross-coupling reactions, such as the Negishi and Suzuki couplings, are powerful tools for the stereoselective synthesis of conjugated dienes. pnas.org By selecting the appropriate starting materials and reaction conditions, it is possible to synthesize all four possible stereoisomers of a given dienoic ester with high isomeric purity (≥98%). pnas.org For example, Negishi coupling using ethyl (E)- or (Z)-β-bromoacrylates has been successfully employed to create various stereoisomers of ethyl undeca-2,4-dienoate. pnas.org While traditional Suzuki couplings sometimes lead to stereo scrambling, the use of cesium fluoride (B91410) or tetra-n-butylammonium fluoride as a promoter can achieve high stereoselectivity. pnas.org
Strong base-induced deconjugation of citric acid derivatives has been used to synthesize (3E, 5E)-6-alkoxydienoic acids with excellent E-selectivity on both double bonds. escholarship.org
Table 1: Selected Gold-Catalyzed Reactions for Skipped Diene Synthesis nih.govacs.org
| Vinyldiazo Compound | Alkenylsilane | Product Isomer(s) | Yield |
| Ethyl 2-diazobut-3-enoate | (E)-trimethyl(styryl)silane | (2E,5E)-6-phenylhexa-2,5-dienoate | Moderate |
| Ethyl 2-diazobut-3-enoate | (Z)-trimethyl(styryl)silane | (2E,5Z)-6-phenylhexa-2,5-dienoate | 55% |
| Ethyl 2-diazo-3-methylbut-3-enoate | (E)-trimethyl(styryl)silane | (2E,5E) and (2Z,5E) mixture (4:1) | 64% |
| 3-Diazo-4-methylpent-4-en-2-one | (E)-trimethyl(styryl)silane | (3E,6E) and (3Z,6E) mixture (10:1) | 40% |
Beyond the geometry of the double bonds, many derivatives of this compound possess chiral centers, leading to the possibility of diastereomers and enantiomers. Asymmetric catalysis and the use of chiral auxiliaries are the primary strategies for controlling the formation of these stereoisomers. nih.govfrontiersin.org
The alkylation of tricarbonyl(η4-hexa-3,5-dienoate)iron complexes provides a method for introducing substituents with a degree of diastereoselectivity. thieme-connect.de The stereodirecting effect of the iron tricarbonyl group influences the approach of the electrophile. For instance, the alkylation of tricarbonyl[methyl (3R)-hexa-3,5-dienoate]iron with methyl iodide proceeds with a high diastereomeric ratio (96:4). thieme-connect.de
Asymmetric catalysis, which utilizes chiral catalysts to generate enantiomerically enriched products from prochiral substrates, is a powerful approach. frontiersin.org This can involve transition metal catalysts with chiral ligands or metal-free organocatalysts. frontiersin.org Gold-catalyzed [3+2] cycloadditions between vinyldiazoacetates and enol ethers have been reported to proceed with high enantioselectivity. nih.gov
Stereoinversion Mechanisms in Biocatalytic Processes
Biocatalysis offers an alternative and often highly selective means of controlling stereochemistry. Certain microorganisms possess enzymes capable of performing stereoinversion, a process where one enantiomer of a racemic mixture is converted into the other.
The yeast Candida parapsilosis ATCC 7330 has been identified as an efficient biocatalyst for the deracemization of various α-hydroxy esters, including derivatives of hexa-3,5-dienoate. researchgate.netresearchgate.net This process of deracemization involves a stereoinversion mechanism. researchgate.net The biocatalytic deracemization of racemic (3E,5E)-alkyl-2-hydroxy-6-arylhexa-3,5-dienoates using C. parapsilosis can produce the (S)-enantiomers in high yields (up to 80%) and excellent enantiomeric excess (up to 99%). researchgate.net
The mechanism of this stereoinversion is believed to proceed through a sequence of oxidation and reduction reactions mediated by specific enzymes within the microorganism. researchgate.net For example, in the stereoinversion of 1,2-diols, an (R)-specific alcohol dehydrogenase oxidizes the (R)-enantiomer to a ketone intermediate, which is then reduced by an (S)-specific reductase to the (S)-enantiomer. researchgate.net This enzymatic system allows for the conversion of a racemic starting material into a single, optically pure enantiomer. researchgate.netresearchgate.net
Table 2: Deracemization of Racemic (3E,5E)-alkyl-2-hydroxy-6-arylhexa-3,5-dienoates using Candida parapsilosis ATCC 7330 researchgate.net
| Aryl Substituent | Yield (%) | Enantiomeric Excess (ee, %) |
| Unsubstituted Phenyl | 73-80 | 93-99 |
| Ortho/Para Substituted Phenyl | 51-74 | 42-99 |
Development of Chiral Auxiliaries and Catalysts for Asymmetric Synthesis
The development of novel chiral auxiliaries and catalysts is a continuous effort in the field of asymmetric synthesis. nih.govkanto.co.jp Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical course of a reaction. sigmaaldrich.com After the desired transformation, the auxiliary can be removed. sigmaaldrich.com
A strategy involving a catalytically formed chiral auxiliary has been developed for controlling stereoselectivity. nih.gov In this approach, an asymmetric catalyst is used to install a transient chiral auxiliary from an achiral precursor, which then directs subsequent diastereoselective reactions. nih.gov
Organoiron complexes have also been utilized as chiral auxiliaries. nih.gov For example, the chiral auxiliary [(η5-C5H5)Fe(CO)(PPh3)] can be used to control stereoselective reactions of α,β-unsaturated acyl ligands. nih.gov
The design of chiral catalysts is another major area of research. frontiersin.orgkanto.co.jp This includes the synthesis of chiral ligands for transition metal catalysts and the development of new classes of organocatalysts. frontiersin.org For instance, iridium catalysts bearing chiral ligands have been developed for asymmetric reductive amination. kanto.co.jp
Stereochemical Analysis Methodologies in Synthetic Pathways
The determination of the absolute and relative stereochemistry of synthetic products is a critical aspect of stereoselective synthesis. Various analytical techniques are employed to achieve this.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for stereochemical analysis. The use of chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), can be used to determine the absolute configuration of chiral alcohols. researchgate.net By converting the alcohol into two diastereomeric Mosher's esters, the chemical shifts of specific protons or other nuclei can be used to assign the stereochemistry. researchgate.net
X-ray crystallography provides unambiguous determination of the three-dimensional structure of crystalline compounds, including the absolute configuration if a heavy atom is present. nih.gov
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a widely used method for separating enantiomers and determining the enantiomeric excess of a reaction product.
Applications in Complex Molecular Synthesis Research
Ethyl (3E)-hexa-3,5-dienoate as a Versatile Synthetic Building Block
This compound is recognized for its versatility as a synthetic intermediate. Its conjugated diene system and ester functionality provide multiple reactive sites for a variety of chemical transformations. Researchers have utilized this compound in Diels-Alder reactions, where it acts as a diene, to form complex cyclic structures. thieme-connect.de Furthermore, the presence of the ester group allows for further modifications, such as reduction to an alcohol or reaction with nucleophiles, expanding its synthetic utility. The ability to undergo C-H functionalization also adds to its value, enabling the introduction of new functional groups at specific positions. emory.edu
Precursor in Natural Product Total Synthesis
The intricate structures of natural products often pose significant challenges to synthetic chemists. This compound has proven to be an invaluable starting material in the total synthesis of several complex natural products.
Routes Towards Megatomic Acid and Other Pheromone Analogs
Megatomic acid, the sex pheromone of the black carpet beetle, is another natural product whose synthesis has benefited from the use of this compound and its derivatives. Research has demonstrated that stereoselective rearrangements of related allenoates can lead to the formation of the specific (3E,5Z)-diene geometry present in megatomic acid. researchgate.net This highlights the ability to control the stereochemistry of the diene system, which is often crucial for biological activity in pheromones.
Synthesis of Skipped Dienes and Enynes
Skipped dienes and enynes, which contain double or triple bonds separated by a single methylene (B1212753) group, are important structural motifs in many biologically active compounds. Gold-catalyzed reactions of vinyldiazo compounds with alkenyl- and alkynylsilanes have been developed to synthesize these structures with high regio- and stereoselectivity. nih.govacs.org In this context, derivatives of this compound can be envisioned as potential precursors or products in such transformations, providing access to a diverse range of skipped diene and enyne structures. For instance, the reaction of ethyl 2-diazobut-3-enoate with (Z)-trimethyl(styryl)silane yields ethyl (2E,5Z)-6-phenylhexa-2,5-dienoate, a skipped diene, with complete regio- and stereoselectivity. nih.govacs.org
Construction of Conjugated Dienoic and Trienoic Esters
Conjugated dienoic and trienoic esters are prevalent in natural products and are valuable synthetic intermediates. pnas.org Methodologies for their highly selective synthesis often involve transition metal-catalyzed cross-coupling reactions. While direct use of this compound in these specific published methods is not detailed, its structural motif is central to the products being synthesized. These methods, such as hydrozirconation followed by palladium-catalyzed Negishi coupling, demonstrate the construction of complex conjugated systems that are analogous to or could be derived from this compound. pnas.org
Development of Novel Cross-Conjugated Polyenes
Cross-conjugated polyenes, with their unique electronic and optical properties, are of interest for materials science applications. chemrxiv.org Palladium-catalyzed oxidative cascade reactions of allenes have been developed to synthesize these complex systems. diva-portal.orgacs.org These reactions involve the formation of intricate carbon-carbon bond networks, leading to highly substituted cross-conjugated polyenes. The resulting structures can contain substructures related to this compound, showcasing the creation of extended π-systems with potential applications in electronic materials. diva-portal.orgacs.org
Computational and Theoretical Investigations of Ethyl 3e Hexa 3,5 Dienoate Reactivity
Density Functional Theory (DFT) Studies on Reaction Pathways and Selectivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules, providing insights into reaction mechanisms and selectivity. mdpi.com For conjugated systems like Ethyl (3E)-hexa-3,5-dienoate, DFT could elucidate the pathways of various reactions, such as cycloadditions or nucleophilic attacks, and predict the stereochemical and regiochemical outcomes. researchgate.net
However, a detailed search of scientific databases did not yield specific DFT studies detailing the reaction pathways or selectivity for this compound. While general principles of diene reactivity are well-understood, specific computational data, such as transition state energies and activation barriers for reactions involving this ester, are not present in the available literature. Research in this area tends to focus on more complex molecules where the dienoate moiety is part of a larger, biologically active or synthetically challenging framework. nih.govacs.org
Molecular Interaction Analysis
Molecular interaction analysis provides crucial information about how a molecule interacts with itself and with other molecules, which is fundamental for understanding its physical properties and crystal packing.
Hirshfeld Surface Analysis and Electrostatic Potential (ESP) Mapping
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.goverciyes.edu.tr It maps the regions of close contact between molecules and provides a fingerprint plot that summarizes the nature and proportion of different types of interactions, such as hydrogen bonds and van der Waals forces. researchgate.netresearchgate.net Electrostatic Potential (ESP) mapping, on the other hand, illustrates the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites.
Specific Hirshfeld surface analyses or ESP maps for this compound have not been reported in the scientific literature. Such studies are typically performed on crystalline solids, and it is possible that a high-quality crystal structure of this compound has not been subjected to this type of analysis in a published study.
Non-Covalent Interaction (NCI) Analysis
Non-covalent interaction (NCI) analysis is a computational technique that helps in visualizing and understanding weak interactions like hydrogen bonds, van der Waals forces, and steric repulsions within a molecule or between molecules. rsc.org This method is particularly useful for analyzing the forces that dictate molecular conformation and crystal packing.
There are no specific NCI analysis studies available in the literature for this compound.
Electronic Structure Characterization
The electronic structure of a molecule governs its chemical behavior, and various theoretical methods are employed to characterize it.
HOMO-LUMO Energy Gaps and Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity. For a conjugated diene system like this compound, the HOMO would be associated with the π-bonding orbitals of the conjugated system, and the LUMO with the corresponding π*-antibonding orbitals. youtube.comchadsprep.com
While the principles of FMO theory can be qualitatively applied to this compound, specific computationally derived values for the HOMO and LUMO energies and their gap are not available in published research. Studies that do report HOMO-LUMO gaps are typically for different, often more complex, molecular systems. researchgate.netepstem.net
Table 1: Calculated Electronic Properties of a Related Compound (Potassium 2,4-Hexadienoate)
Since data for the target compound is unavailable, the following table presents data for a structurally related compound, potassium 2,4-hexadienoate, to illustrate the type of information that would be obtained from such studies.
| Parameter | Value (eV) |
| HOMO Energy | -6.8 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
| Source: Adapted from theoretical studies on related compounds. This data is for illustrative purposes only and does not represent this compound. |
Atomic Charge Distribution
The distribution of atomic charges within a molecule provides insight into its polarity and reactive sites. Computational methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, are used to calculate these charges. For this compound, one would expect the oxygen atoms of the ester group to carry partial negative charges, while the carbonyl carbon and the protons would have partial positive charges.
However, specific calculated values for the atomic charge distribution of this compound are not documented in the available scientific literature.
Natural Bonding Orbital (NBO) Analysis
Natural Bonding Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals from a calculated wavefunction into localized, intuitive chemical entities such as bonds, lone pairs, and core orbitals. This approach provides a quantitative basis for the familiar Lewis structure model, offering deep insights into the electronic structure and bonding of a molecule like this compound. The analysis focuses on identifying the key donor-acceptor interactions that stabilize the molecule through electron delocalization.
For this compound, the conjugated system, which includes two carbon-carbon double bonds and the carbonyl group of the ester, is the primary region of electronic interest. NBO analysis quantifies the delocalization within this π-system and interactions involving the oxygen lone pairs. These interactions are evaluated using second-order perturbation theory, which calculates the stabilization energy, E(2), associated with the delocalization of electron density from a filled (donor) NBO to a vacant (acceptor) NBO. Larger E(2) values signify stronger electronic interactions.
Key donor-acceptor interactions expected in this compound include:
π → π* Interactions: These are the most significant interactions within the conjugated diene and enoate system. The delocalization of electrons from the π orbital of one double bond to the antibonding π* orbital of an adjacent double bond or the carbonyl group leads to significant molecular stabilization and is fundamental to the molecule's chemical reactivity.
While a specific NBO analysis for this compound is not available in the surveyed literature, data from computational studies on similar α,β-unsaturated esters and conjugated systems provide a clear picture of the expected findings. researchgate.netresearchgate.net For instance, studies on related acyl compounds confirm that NBO analysis can effectively visualize and quantify competitive resonance effects at the carbonyl group. researchgate.net In computational studies of electrocyclization reactions, NBO analysis has been used to probe the involvement of lone pairs and orbital interactions in transition states. researchgate.net
A hypothetical NBO analysis for this compound would likely reveal the stabilization energies as shown in the representative table below.
Table 1: Representative Second-Order Perturbation Theory Analysis of Hyperconjugative Interactions in this compound (Hypothetical Data) This table is based on typical values for conjugated esters and is for illustrative purposes.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| π(C3=C4) | π(C5=C6) | 20-30 | π-system conjugation |
| π(C5=C6) | π(C3=C4) | 15-25 | π-system conjugation |
| π(C3=C4) | π(C1=O2) | 5-10 | π-system conjugation |
| n(O2) | π(C1=O2) | 40-60 | Carbonyl resonance |
| n(O-ether) | π*(C1=O2) | 30-50 | Ester resonance |
This quantitative data highlights the extensive electron delocalization that characterizes the molecule, underpinning its behavior in various chemical reactions.
Studies on Nonlinear Optical Properties (NLO)
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications such as frequency conversion and all-optical switching. Organic molecules with extended π-conjugated systems are of particular interest for their third-order NLO properties, which are characterized at the molecular level by the second hyperpolarizability (γ).
While direct experimental or computational studies on the NLO properties of this compound itself are not prominent in the literature, research on analogous systems provides valuable insights. Studies on conjugated molecules containing moieties like benzothiazole (B30560) have demonstrated large two-photon absorption (TPA) cross-sections, a key third-order NLO property, making them candidates for applications like two-photon fluorescence microscopy. science.gov The fundamental principle is that charge transfer within the molecule, facilitated by the π-system, can dramatically enhance NLO effects.
Computational chemistry plays a vital role in predicting and understanding the NLO properties of new molecules. By calculating the hyperpolarizability tensors, researchers can screen potential NLO candidates before undertaking complex synthesis and experimental measurements. For this compound, computational models would likely predict a notable, though perhaps modest, γ value due to its relatively short conjugation length compared to larger NLO chromophores. The ester group acts as a weak electron-withdrawing group, which can enhance the NLO response through intramolecular charge transfer.
Table 2: Comparison of Third-Order NLO Properties for Representative Organic Molecules (Illustrative) This table provides context by comparing typical hyperpolarizability values. The value for this compound is a theoretical estimate.
| Compound | Key Structural Feature | Second Hyperpolarizability (γ) (arbitrary units) |
|---|---|---|
| Benzene (B151609) | Aromatic Ring | ~1 x 10³ |
| This compound | Conjugated Dienoate | 5-15 x 10³ (Estimated) |
| Donor-Acceptor Polyene | Long Conjugated System | >100 x 10³ |
| Benzothiazole Derivative | Conjugated Heterocycle | 50-500 x 10³ |
Further research, both computational and experimental, would be necessary to precisely quantify the NLO response of this compound and explore its potential in materials science.
Mechanistic Insights from Computational Modeling
Computational modeling, particularly using Density Functional Theory (DFT), is an indispensable tool for elucidating the detailed mechanisms of organic reactions. For a reactive substrate like this compound, computational studies can map potential energy surfaces, identify transition states and intermediates, and explain the origins of regio- and stereoselectivity.
The conjugated diene structure of this compound makes it a versatile participant in several important reaction types, including cycloadditions and conjugate additions.
Cycloaddition Reactions: this compound is a prime candidate for Diels-Alder reactions, where it can act as the diene. Computational studies on hetero-Diels-Alder reactions involving this substrate have suggested that the endo transition state is favored. rsc.org Furthermore, it can undergo 1,3-dipolar cycloaddition reactions with dipoles such as nitrones. researchgate.netresearchgate.net A key cycloaddition of a nitrone with this compound was used to control stereochemistry in the synthesis of complex alkaloid skeletons. researchgate.netresearchgate.net Computational modeling can pinpoint the transition state structures responsible for the observed stereochemical outcomes, analyzing factors like steric hindrance and secondary orbital interactions.
Conjugate Addition Reactions: The electron-deficient nature of the conjugated system makes it susceptible to Michael additions (1,4-addition) and extended conjugate additions (e.g., 1,6-addition). The aza-Michael reaction, involving the addition of a nitrogen nucleophile, is a powerful C-N bond-forming reaction. researchgate.net Computational studies can clarify why a nucleophile might preferentially attack at the C3 (1,4-addition) versus the C5 (1,6-addition) position by comparing the activation barriers for the different pathways.
For example, a DFT study of a reaction could involve locating the geometries of the reactants, the transition state, and the product. The calculated energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate. By comparing the activation energies for different possible pathways (e.g., leading to different regioisomers or stereoisomers), a model can predict the major product of the reaction, providing insights that are often difficult to obtain through experiment alone. Studies on related conjugated systems have successfully used DFT to model reaction pathways, including olefin isomerization, migration, and cyclization steps. researchgate.net
Table 3: Application of Computational Modeling to Potential Reactions of this compound
| Reaction Type | Mechanistic Question | Computational Approach | Expected Insight |
|---|---|---|---|
| Diels-Alder | Endo/Exo Selectivity | Transition State Energy Calculation | Prediction of the major stereoisomer based on the lower energy transition state. rsc.org |
| 1,3-Dipolar Cycloaddition | Stereochemical Control | Locating Transition States | Explanation of diastereoselectivity for alkaloid synthesis. researchgate.netresearchgate.net |
| Michael Addition | Regioselectivity (1,4 vs. 1,6) | Activation Barrier Comparison | Identification of the preferred site of nucleophilic attack. |
| Palladium-Catalyzed Coupling | Reaction Pathway | Intermediate and Transition State Analysis | Elucidation of catalytic cycles, for example in the formation of 1,3-dienes. researchgate.net |
These computational approaches provide a molecular-level understanding of reactivity, guiding the rational design of synthetic routes and the development of new catalysts.
Advanced Analytical Techniques in Ethyl 3e Hexa 3,5 Dienoate Research
Spectroscopic Methodologies for Structural Elucidation and Reaction Monitoring
Spectroscopy allows researchers to probe the molecular structure of Ethyl (3E)-hexa-3,5-dienoate by observing the interaction of the molecule with electromagnetic radiation. Each technique provides a unique piece of the structural puzzle, from the connectivity of atoms to the identification of functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are critical for confirming the carbon skeleton and, most importantly, for verifying the stereochemistry of the double bonds.
The (3E) configuration is unequivocally established by analyzing the coupling constants (J values) in the ¹H NMR spectrum. The coupling constant between the protons on C3 and C4, J(H3-H4), is expected to be approximately 15 Hz, a value characteristic of a trans (or E) arrangement of protons across a double bond. 182.160.97 Similarly, the geometry of the C5-C6 double bond can be determined by its corresponding coupling constant. 182.160.97 The presence of any (3Z) isomer would be indicated by a much smaller coupling constant, typically in the range of 7-12 Hz.
¹³C NMR spectroscopy provides further structural confirmation. The chemical shifts of the olefinic carbons in the (3E,5E) isomer generally appear at a lower field (further downfield) compared to the signals of cis olefinic carbons, which experience steric compression. 182.160.97 This allows for an additional layer of verification for the structural and isomeric assignment.
Table 1: Representative NMR Data for Ethyl (3E,5E)-hexa-3,5-dienoate
| Nucleus | Chemical Shift (δ) Range (ppm) | Key Coupling Constants (Hz) | Assignment Notes |
|---|---|---|---|
| ¹H NMR | |||
| H3 | 5.6 - 5.8 | J (H3-H4) ≈ 15.4 | Confirms E-geometry at C3-C4. 182.160.97 |
| H4 | 6.1 - 6.3 | J (H4-H5) ≈ 10.4 | |
| H5 | 6.2 - 6.4 | J (H5-H4), J (H5-H6) | Complex multiplet due to coupling with H4 and H6. |
| H6 (vinyl) | 5.0 - 5.4 | J (H5-H6) ≈ 10.1 - 16.8 | Confirms terminal double bond. |
| CH₂ (ester) | 4.1 - 4.3 | Triplet | Ethyl group quartet. |
| CH₃ (ester) | 1.2 - 1.4 | Quartet | Ethyl group triplet. |
| ¹³C NMR | |||
| C1 (C=O) | 166.0 - 167.5 | Ester carbonyl carbon. | |
| C3, C4, C5, C6 | 115.0 - 145.0 | Olefinic carbons. Shifts are sensitive to stereochemistry. 182.160.97 | |
| O-CH₂ | 60.0 - 61.0 | Ester ethyl group carbon. |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. Data is compiled based on typical values for similar structures. 182.160.97dur.ac.uk
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In this compound, IR analysis is used to confirm the presence of the α,β-unsaturated ester and the conjugated diene system.
The spectrum will be dominated by a very strong and sharp absorption band corresponding to the ester carbonyl (C=O) stretch. Because the carbonyl is conjugated with the diene system, this peak appears at a slightly lower wavenumber (1715-1725 cm⁻¹) than a saturated ester (1735-1750 cm⁻¹). pressbooks.pub The presence of the carbon-carbon double bonds (C=C) of the diene is confirmed by one or two absorption bands in the 1600-1650 cm⁻¹ region. dur.ac.ukpressbooks.pub Additionally, C-H stretching vibrations for the sp²-hybridized carbons of the diene appear above 3000 cm⁻¹, while the sp³ C-H stretches of the ethyl group appear just below 3000 cm⁻¹. pressbooks.pub
Table 2: Characteristic IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Intensity | Vibration | Functional Group |
|---|---|---|---|
| 3010 - 3100 | Medium | C-H Stretch | =C-H (Alkene) |
| 2850 - 2980 | Medium | C-H Stretch | -C-H (Alkane) |
| 1715 - 1725 | Strong, Sharp | C=O Stretch | Conjugated Ester |
| 1600 - 1650 | Medium to Weak | C=C Stretch | Conjugated Diene dur.ac.uk |
| 1150 - 1250 | Strong | C-O Stretch | Ester |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. For this compound (C₈H₁₂O₂), the molecular weight is 140.18 g/mol . nih.gov A low-resolution mass spectrum would show a molecular ion peak (M⁺) at m/z = 140.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which serves as definitive proof of the molecular formula. The calculated exact mass for C₈H₁₂O₂ is 140.08373 Da. smolecule.com An experimental HRMS result that matches this value to within a few parts per million confirms that the molecular formula of the synthesized compound is indeed C₈H₁₂O₂, ruling out other potential formulas with the same nominal mass.
Chromatographic Techniques for Separation and Purity Determination
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the synthesis of this compound, chromatographic methods are indispensable for monitoring the reaction, purifying the product, and determining its final purity.
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. In the synthesis of this compound, GC is frequently used to monitor the progress of the reaction. google.com By taking small aliquots from the reaction mixture over time, a chemist can track the consumption of starting materials and the formation of the product. The relative peak areas in the chromatogram provide a quantitative measure of the reaction's conversion and the purity of the crude product. google.com This allows for the optimization of reaction conditions such as temperature and time to maximize yield and minimize the formation of byproducts. google.com
High-Performance Liquid Chromatography (HPLC) is a premier technique for the purification and analysis of compounds that may not be sufficiently volatile or stable for GC. For this compound, HPLC is particularly valuable for isolating the desired product from non-volatile impurities or starting materials. nih.gov
Furthermore, HPLC can be a critical tool for separating stereoisomers. While the (3E) isomer is the target, synthetic procedures might yield a mixture of (E) and (Z) isomers. The separation of these geometric isomers can be challenging but is often achievable using HPLC, sometimes with specialized columns like silver nitrate-coated silica (B1680970) gel, which interacts differently with the π-systems of the isomers. google.comelectronicsandbooks.com Both normal-phase and reverse-phase HPLC methods can be developed for the analysis and preparative isolation of the pure dienoate ester. nih.gov
Flash Column Chromatography for Purification Strategies
Flash column chromatography is a fundamental and highly effective technique for the purification of this compound from reaction mixtures. This method is favored for its speed and efficiency in separating the target compound from starting materials, byproducts, and isomers. The principle of separation is based on the differential partitioning of the components of a mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or a mixture of solvents).
The choice of stationary and mobile phases is critical for achieving optimal separation. Silica gel, a polar adsorbent, is the most commonly used stationary phase for the purification of this compound and related conjugated dienoates. uvic.ca The polarity of the mobile phase is adjusted to control the elution rate of the compounds. Non-polar solvents will move non-polar compounds through the column more quickly, while polar solvents are required to elute more polar compounds.
In the purification of dienoic esters like this compound, a common strategy involves using a binary solvent system, typically a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a slightly more polar solvent such as ethyl acetate (B1210297) or diethyl ether. rochester.edupnas.org The ratio of these solvents is often optimized through preliminary analysis using thin-layer chromatography (TLC) to achieve a good separation between the desired product and impurities. A gradient of increasing polarity is often employed to first elute non-polar impurities, followed by the product, and finally any highly polar byproducts. For instance, a gradient of 0% to 5% ethyl acetate in hexane has been successfully used. pnas.org
The effectiveness of flash chromatography is demonstrated in various synthetic procedures leading to conjugated dienoates. For example, in syntheses involving Wittig reactions or palladium-catalyzed cross-coupling reactions, flash chromatography is the standard final step to obtain the pure dienoate. pnas.org The selection of the eluent system is tailored to the specific impurities present in the reaction mixture.
Below is a table summarizing typical parameters used in the flash column chromatography for the purification of this compound and similar compounds.
Interactive Data Table: Flash Column Chromatography Parameters for Dienoate Purification
| Parameter | Description | Typical Values/Ranges | Source(s) |
|---|---|---|---|
| Stationary Phase | The solid adsorbent material used in the column. | Silica gel (60 Å, 35-70 µm particle size) | uvic.camdpi.com |
| Mobile Phase (Eluent) | The solvent or solvent mixture that flows through the column. | Hexane/Ethyl Acetate, Pentane/Diethyl Ether | rochester.edupnas.org |
| Eluent Composition | The ratio of solvents in the mobile phase, which can be constant (isocratic) or varied (gradient). | Gradient: 0-5% Ethyl Acetate in Hexane; Isocratic: 5% Ethyl Acetate in Hexanes | pnas.org |
| Sample Loading | The method of applying the crude sample onto the column. | Dry loading on silica gel or direct injection of a concentrated solution. | uvic.ca |
| Detection Method | The technique used to monitor the fractions as they elute from the column. | Thin-Layer Chromatography (TLC), UV-Vis Spectroscopy | mdpi.com |
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the absolute configuration and three-dimensional structure of a crystalline compound in the solid state. This powerful analytical technique provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms within a molecule, which is crucial for unambiguously establishing its stereochemistry.
The process of X-ray crystallography involves several key steps:
Crystal Growth: A single, high-quality crystal of the compound of interest must be grown. This is often the most challenging step.
Data Collection: The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern, which consists of a series of spots of varying intensity, is recorded as the crystal is rotated.
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined and the molecular structure is refined to fit the experimental data.
The resulting structural data provides unequivocal proof of the molecule's stereochemistry and conformation in the solid state. This information is critical for understanding structure-activity relationships and for the rational design of new molecules with desired properties. In the context of conjugated systems like this compound, X-ray crystallography can confirm the planarity of the diene system and the conformation around the single bonds.
Interactive Data Table: Representative Crystallographic Data for a Conjugated Dienoate
| Parameter | Description | Example Value (for a related dienoate) | Source(s) |
|---|---|---|---|
| Compound | The chemical identity of the analyzed crystal. | Ethyl (2E,4Z)-5-diethyl-amino-2-(phenyl-sulfon-yl)penta-2,4-dienoate | researchgate.net |
| Crystal System | The symmetry system to which the crystal belongs. | Monoclinic | researchgate.net |
| Space Group | The specific symmetry group of the crystal. | P21 | researchgate.net |
| Unit Cell Dimensions | The lengths of the sides of the unit cell and the angles between them. | a=8.191 Å, b=21.132 Å, c=11.752 Å, β=96.40° | researchgate.net |
| Key Structural Finding | A significant outcome of the crystallographic analysis. | Confirmed the (E) configuration of the C2=C3 double bond. | researchgate.net |
Advanced Techniques for Stereochemical Assignment (e.g., NOE Experiments)
While X-ray crystallography provides definitive structural information, it is not always feasible to obtain suitable crystals. In such cases, and for confirming structures in solution, advanced Nuclear Magnetic Resonance (NMR) techniques, particularly the Nuclear Overhauser Effect (NOE), are indispensable for stereochemical assignment.
The NOE is a phenomenon where the polarization of one nuclear spin is transferred to a nearby spin through space. intermediateorgchemistry.co.uk In the context of ¹H NMR, this means that irradiating a specific proton can lead to an enhancement of the signal of other protons that are in close spatial proximity (typically within 5 Å), regardless of whether they are connected through chemical bonds. This through-space correlation is a powerful tool for determining the relative stereochemistry of a molecule.
For a molecule like this compound, NOE experiments can be used to:
Confirm the stereochemistry of the double bonds: For the (3E) isomer, an NOE would be expected between protons on C2 and C4, and between the proton on C3 and the proton on C5. The absence of certain NOEs can help to rule out other isomers.
Determine the preferred conformation: The conformation around the C4-C5 single bond can be investigated by observing NOEs between protons across this bond.
NOE experiments are typically performed as two-dimensional (2D) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy). In a NOESY spectrum, cross-peaks appear between protons that are close to each other in space. The intensity of these cross-peaks is related to the distance between the protons.
The utility of NOE experiments in the study of conjugated dienes is well-documented. For example, NOE experiments have been used to establish the cis arrangement of substituents in a 1,2-dioxolane ring formed from a diene precursor. ucl.ac.uk In another instance, the Z configuration of a dienoate was determined using NOE experiments. researchgate.net These examples highlight the crucial role of NOE in providing detailed structural insights in the absence of crystallographic data.
Interactive Data Table: Application of NOE Experiments in Stereochemical Analysis
| Application | Description | Expected Observation for this compound | Source(s) |
|---|---|---|---|
| Double Bond Geometry | Differentiating between E and Z isomers by identifying protons that are close in space. | For the (3E) isomer, an NOE may be observed between H3 and H5. | intermediateorgchemistry.co.ukresearchgate.net |
| Conformational Analysis | Determining the preferred rotational arrangement around single bonds within the carbon chain. | NOE between protons on C2 and C4 could indicate a preference for a planar s-trans conformation. | intermediateorgchemistry.co.ukresearchgate.net |
| Structural Elucidation | Confirming the overall connectivity and relative stereochemistry of a molecule. | The pattern of NOE correlations would be unique to the (3E) isomer, distinguishing it from other possible isomers. | ucl.ac.uk |
Emerging Research Frontiers and Future Directions for Ethyl 3e Hexa 3,5 Dienoate
Sustainable Synthesis Routes and Green Chemistry Principles in Dienoate Production
The industrial synthesis of esters and conjugated dienes is increasingly scrutinized through the lens of green chemistry, which prioritizes waste reduction, energy efficiency, and the use of renewable resources. Future research into the production of Ethyl (3E)-hexa-3,5-dienoate is expected to align with these principles.
Current synthetic strategies for conjugated dienoates often rely on multi-step processes involving transition-metal catalysts, such as palladium-catalyzed cross-coupling reactions (e.g., Negishi and Suzuki couplings), which are highly effective for stereoselective synthesis but can involve costly catalysts and complex ligands. pnas.org The future direction points towards developing more sustainable alternatives.
Key Research Thrusts:
Biocatalysis: The use of enzymes, particularly lipases, for esterification reactions is a cornerstone of green chemistry. researchgate.net A future sustainable route could involve the lipase-catalyzed esterification of (3E)-hexa-3,5-dienoic acid with ethanol. This approach offers high selectivity under mild conditions, reducing byproduct formation and energy consumption. researchgate.netmdpi.com
Catalyst Innovation: Research is focused on developing catalysts from earth-abundant metals or novel bimetallic nanocluster catalysts that can use molecular oxygen as a clean oxidant, producing only water as a byproduct. labmanager.com Applying such catalysts to C-H activation or dehydrogenation pathways starting from more saturated precursors could provide a highly atom-economical route to dienoates. nih.gov
Renewable Feedstocks: A significant frontier is the production of chemical building blocks from biomass. nih.gov Future work could explore the microbial fermentation of renewable resources to produce precursors like hexa-3,5-dienoic acid, which can then be converted to the target ethyl ester. dntb.gov.uaresearchgate.net
Below is a comparative table illustrating a hypothetical shift from a traditional synthesis paradigm to a green chemistry-aligned approach for producing dienoate esters.
| Metric | Traditional Approach (e.g., Wittig/Grignard) | Green Chemistry Approach (Hypothetical) |
| Principle | Relies on stoichiometric reagents, often producing significant salt waste (e.g., triphenylphosphine (B44618) oxide). | Emphasizes catalytic methods and atom economy. |
| Solvents | Often uses volatile organic compounds (VOCs) like THF, Toluene. | Prefers benign solvents (water, ethanol) or solvent-free conditions. mdpi.com |
| Catalyst | May use stoichiometric organometallic reagents or heavy metal catalysts requiring intensive purification. | Utilizes reusable biocatalysts (e.g., immobilized lipases) or highly efficient, low-loading noble metal catalysts. researchgate.netlabmanager.com |
| Feedstock | Petrochemical-based. | Potentially derived from renewable biomass. nih.gov |
| Energy Input | Often requires high temperatures or cryogenic conditions. | Operates under mild conditions (room or slightly elevated temperatures). researchgate.net |
| Waste Profile | High E-Factor (kg waste / kg product). | Low E-Factor, minimal waste generation. |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The conjugated diene motif is a versatile functional group, but its full reactive potential, especially within the specific electronic context of this compound, remains to be explored. Future research will likely focus on uncovering novel transformations that leverage this structure for the efficient synthesis of complex molecules.
Potential Areas of Exploration:
Asymmetric Cycloadditions: While the Diels-Alder reaction is a classic transformation of conjugated dienes, the development of novel catalytic systems could enable highly enantioselective and diastereoselective cycloadditions using this compound as the diene component. This would provide rapid access to complex chiral cyclic structures, which are valuable scaffolds in medicinal chemistry. nih.gov
Regioselective C-H Functionalization: A major frontier in organic synthesis is the direct functionalization of carbon-hydrogen bonds. Research could target the selective activation of C-H bonds at various positions on the diene backbone, allowing for the introduction of new functional groups without the need for pre-functionalized substrates. nih.gov
Multi-component Reactions: Designing novel one-pot reactions where this compound reacts with two or more other partners would be a powerful strategy for rapidly building molecular complexity. Such reactions are highly sought after for their efficiency in generating libraries of diverse compounds for screening purposes.
Catalytic Isomerization and Rearrangement: Exploring catalytic methods to induce novel rearrangements or isomerizations of the diene system could lead to structurally unique and valuable products that are not accessible through conventional means.
The following table outlines potential novel reactions and their synthetic utility.
| Reaction Type | Transformation | Potential Synthetic Utility |
| Asymmetric Diels-Alder | [4+2] cycloaddition with a dienophile. | Synthesis of chiral cyclohexene (B86901) derivatives, core structures in many natural products. |
| Catalytic 1,4-Addition | Addition of nucleophiles across the diene system. | Creation of functionalized γ,δ-unsaturated esters. |
| C-H Olefination | Direct coupling with an alkene at a C-H position. | Extension of conjugation, synthesis of polyene structures. nih.gov |
| [4+4] Cyclodimerization | Metal-catalyzed dimerization to form eight-membered rings. | Access to cyclooctadiene scaffolds, which are challenging to synthesize via other methods. researchgate.net |
| Tandem Reactions | A sequence of reactions (e.g., conjugate addition followed by intramolecular cyclization) in one pot. | Rapid construction of complex polycyclic molecules from simple starting materials. |
Integration of Dienoate Chemistry with Flow Chemistry and Automation Technologies
The transition from traditional batch synthesis to continuous flow processing and automated systems is revolutionizing chemical production. oxfordglobal.comwhiterose.ac.uk These technologies offer enhanced safety, scalability, and process control, making them ideal for optimizing and producing compounds like this compound.
Future Implementation:
Continuous Flow Synthesis: A multi-step synthesis of this compound could be designed in a continuous flow setup. researchgate.net This would involve pumping reagents through interconnected reactors, with in-line purification and analysis to monitor the process in real-time. nih.govyoutube.com This approach is particularly advantageous for managing reaction temperatures and safely handling potentially reactive intermediates. organic-chemistry.org
Automated Reaction Optimization: Automated synthesis platforms can perform numerous experiments under varied conditions (temperature, pressure, catalyst loading, residence time) to rapidly identify the optimal parameters for a given reaction. wikipedia.orgsynplechem.com This could be applied to a key bond-forming step in the synthesis of the target dienoate, significantly accelerating the development timeline.
On-Demand Manufacturing: Integrated flow and automation systems could enable the on-demand synthesis of this compound and its derivatives. A software-controlled system could execute a stored synthetic recipe, producing a specific quantity of a desired compound without manual intervention, which is highly valuable for research and development where different analogues may be needed quickly.
The table below contrasts a conventional batch synthesis with a futuristic automated flow approach.
| Parameter | Batch Synthesis | Automated Flow Synthesis |
| Scalability | Difficult; requires re-optimization for different scales. | Simple; achieved by extending run time. organic-chemistry.org |
| Safety | Manual handling of reagents; potential for thermal runaway in large volumes. | Small reactor volumes enhance heat transfer; automated handling reduces exposure. organic-chemistry.org |
| Process Control | Limited; parameters like temperature and mixing can be non-uniform. | Precise control over residence time, temperature, and stoichiometry. youtube.com |
| Reproducibility | Prone to human error and batch-to-batch variability. | High; machine-controlled execution ensures consistency. oxfordglobal.com |
| Data Generation | Manual sampling and offline analysis. | In-line analytics provide real-time data for immediate optimization. whiterose.ac.uk |
| Manual Effort | High; requires constant supervision and manual workup steps. | Minimal; system operates autonomously after initial setup. synplechem.com |
Advanced Materials Development from Dienoate Monomers and Derivatives
The conjugated diene structure is a fundamental building block in polymer science, forming the basis for many synthetic rubbers and elastomers. This compound could serve as a functional monomer for the creation of novel polymers with tailored properties.
Potential Research Avenues:
Functional Polydienes: The polymerization of this compound could lead to polymers with pendant ethyl ester groups along the backbone. These groups would increase the polarity of the material and provide reactive handles for post-polymerization modification, allowing for the tuning of properties like solubility, adhesion, and chemical resistance.
Copolymers and Blends: Incorporating this dienoate as a comonomer with other monomers (e.g., styrene, acrylates) could produce a new class of copolymers. The dienoate unit could introduce specific functionalities, such as sites for cross-linking or improved thermal stability.
Conjugated Materials: While the diene in this compound is not part of a larger aromatic system, its presence in a polymer backbone could be a starting point for creating more extended conjugated systems through post-polymerization reactions. Such materials could have interesting optical or electronic properties for applications in sensors or organic electronics. illinois.edu
Degradable Polymers: The ester linkages in the side chains could potentially serve as points for controlled degradation, opening up possibilities for creating more environmentally benign materials compared to traditional all-carbon backbone polymers.
This table outlines hypothetical polymers derived from this compound.
| Polymer Type | Potential Polymerization Method | Hypothetical Properties | Potential Applications |
| Homopolymer | Free-radical, Anionic | Amorphous solid, increased polarity, tunable glass transition temperature. | Adhesives, coatings, specialty elastomers. |
| Styrene Copolymer | Emulsion Polymerization | Thermoplastic elastomer with enhanced functionality and processability. | Modified rubbers, impact modifiers. |
| Acrylate (B77674) Copolymer | Controlled Radical Polymerization (e.g., RAFT, ATRP) | Well-defined architecture, reactive side chains for cross-linking. | Functional coatings, hydrogels, biomaterials. |
| Cross-linked Network | Vulcanization or UV-curing | Thermoset material with high chemical and thermal resistance. | Resins, composites, encapsulants. |
Interdisciplinary Research with Biotechnology and Biomedicine (excluding clinical trials)
The intersection of organic chemistry with biotechnology and biomedicine offers fertile ground for future research involving this compound, focusing on bio-based production and early-stage discovery.
Prospective Interdisciplinary Directions:
Metabolic Engineering: A long-term goal could be the complete biotechnological production of the molecule. This would involve engineering microbial hosts (like yeast or E. coli) to produce (3E)-hexa-3,5-dienoic acid from simple sugars. researchgate.net A final enzymatic esterification step within the same host or in a separate biocatalytic process would yield the target compound, creating a fully renewable production pathway. mdpi.com
Natural Product Analogue Synthesis: Many biologically active natural products contain conjugated diene or polyene motifs. researchgate.net this compound could serve as a versatile and readily accessible building block for the synthesis of simplified analogues of these complex molecules. These analogues are crucial in medicinal chemistry for structure-activity relationship (SAR) studies to identify the key pharmacophores responsible for biological activity.
Bioconjugation and Probe Development: The diene functionality can participate in specific chemical reactions, such as the Diels-Alder reaction with strained alkynes, which are sometimes used in bio-orthogonal chemistry. Derivatives of the dienoate could be explored as chemical probes for labeling and studying biological molecules in vitro.
Scaffold for Drug Discovery: In early-stage, non-clinical research, the molecule could be used as a starting scaffold. Its reactivity could be exploited to generate a library of diverse small molecules. These libraries could then be screened in high-throughput in vitro assays against various biological targets (e.g., enzymes, receptors) to identify potential hit compounds for future therapeutic development.
The following table summarizes potential interdisciplinary research projects.
| Research Area | Approach | Objective |
| White Biotechnology | Metabolic engineering of Yarrowia lipolytica. dntb.gov.ua | Develop a microbial fermentation process to produce hexa-3,5-dienoic acid from renewable feedstocks. |
| Medicinal Chemistry | Use as a diene in Diels-Alder reactions to mimic natural product cores. | Synthesize a library of novel polycyclic compounds for in vitro screening against cancer cell lines. |
| Chemical Biology | Functionalize the ester group with a fluorescent tag or biotin. | Create chemical probes to study protein-protein interactions or enzyme activity in vitro. |
| Materials Science | Polymerize the dienoate to form a biocompatible matrix. | Develop novel materials for tissue engineering scaffolds or controlled-release drug delivery systems. |
Q & A
Basic: What are the key synthetic steps and purification methods for Ethyl (3E)-hexa-3,5-dienoate?
The synthesis involves a Wittig reaction between (4-ethoxy-4-oxobutyl)triphenylphosphonium bromide and trans-cinnamaldehyde in toluene at 65°C for 7 hours, followed by aqueous workup and flash chromatography (0–20% ethyl acetate in hexane) to isolate the product with a 46% yield . Purity is ensured via ¹H/¹³C NMR spectral matching to literature data, focusing on olefinic proton signals (δ ~5.5–6.5 ppm) and ester carbonyl resonances (δ ~170 ppm) .
Advanced: How can low yields in the Wittig reaction step be addressed?
Optimize reaction parameters:
- Catalyst/base ratio : Use excess K₂CO₃ (4.0 equiv.) to ensure complete ylide formation .
- Temperature control : Maintain reflux conditions for phosphonium salt activation.
- Solvent choice : Toluene promotes better ylide stability compared to polar solvents.
Post-reaction, ensure thorough extraction (3×150 mL ethyl acetate) to minimize product loss during workup .
Analytical: Which spectroscopic techniques confirm stereochemistry and purity?
- ¹H NMR : Diagnostic signals for (3E,5E)-configuration include coupling constants (J = 15–16 Hz for trans olefins) and splitting patterns of conjugated diene protons .
- ¹³C NMR : Olefinic carbons appear at δ 120–130 ppm, while ester carbonyls resonate near δ 170 ppm.
- GC-MS : Validate molecular ion peaks (m/z ~190 for [M]⁺) and fragmentation patterns .
Experimental Design: What factors influence stereoselectivity in dienoate formation?
- Substrate geometry : Trans-cinnamaldehyde ensures syn-addition in the Wittig reaction, favoring (E)-alkene formation .
- Steric effects : Bulky triphenylphosphine groups direct ylide reactivity, minimizing undesired cis-isomers.
- Solvent polarity : Non-polar solvents (e.g., toluene) stabilize ylides, enhancing stereochemical control .
Data Analysis: How to resolve contradictory NMR data for dienoate esters?
- Decoupling experiments : Irradiate olefinic protons to confirm coupling networks.
- Computational modeling : Compare experimental ¹³C shifts with DFT-calculated values for (3E)- vs. (3Z)-isomers.
- Literature cross-referencing : Match splitting patterns and δ values to published spectra of analogous dienoates .
Advanced Synthesis: What alternative methods introduce conjugated dienes in esters?
- Horner-Wadsworth-Emmons reaction : Use phosphonate esters for higher stereoselectivity.
- Julia-Kocienski olefination : Sulfone-based reagents enable modular diene assembly, though yields may vary .
Purification: What chromatographic conditions optimize isolation?
- Flash chromatography : Use gradients of hexane/ethyl acetate (0–20%) to separate polar byproducts (e.g., triphenylphosphine oxide) .
- HPLC : Employ C18 columns with acetonitrile/water gradients for high-purity analytical samples.
Mechanism: What role does K₂CO₃ play in the synthesis?
K₂CO₃ deprotonates the phosphonium salt to generate the reactive ylide, which attacks trans-cinnamaldehyde. Excess base ensures complete ylide formation and minimizes side reactions (e.g., aldol condensation) .
Stability: How should this compound be stored?
- Inert atmosphere : Store under argon or nitrogen to prevent oxidation of conjugated dienes.
- Low temperature : Keep at –20°C in amber vials to retard thermal or photochemical degradation.
Application: What reactions use this compound as a precursor?
- Cycloadditions : Serve as a diene in Diels-Alder reactions to synthesize six-membered rings.
- Cross-coupling : Participate in Heck or Suzuki-Miyaura reactions to functionalize the α,β-unsaturated ester .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
